2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide
Description
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Properties
IUPAC Name |
2-bromo-1-(5-chloropyridin-2-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO.BrH/c8-3-7(11)6-2-1-5(9)4-10-6;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMXQTDXFUVXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601474 | |
| Record name | 2-Bromo-1-(5-chloropyridin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145905-09-5 | |
| Record name | 2-Bromo-1-(5-chloropyridin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(5-chloropyridin-2-yl)ethan-1-one hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-1-(5-chloropyridin-2-yl)ethanone Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, a key intermediate in the synthesis of neonicotinoid insecticides.[1]
Core Chemical Properties
This compound is a solid organic compound.[2] While specific experimental data for the hydrobromide salt is limited in publicly available literature, the properties of the corresponding free base, 2-Bromo-1-(5-chloro-2-pyridinyl)ethanone, offer valuable insights.
Table 1: Physicochemical Properties
| Property | Value | Source |
| For this compound | ||
| CAS Number | 145905-09-5 | [2] |
| Molecular Formula | C₇H₆Br₂ClNO | [1] |
| Molecular Weight | 315.39 g/mol | [2] |
| Physical Form | Solid | [2] |
| Storage Conditions | 2-8°C, under inert atmosphere | [2] |
| For 2-Bromo-1-(5-chloro-2-pyridinyl)ethanone (Free Base) | ||
| CAS Number | 94952-47-3 | [3] |
| Molecular Formula | C₇H₅BrClNO | [3] |
| Molecular Weight | 234.478 g/mol | [3] |
| Density | 1.7 ± 0.1 g/cm³ | [3] |
| Boiling Point | 289.4 ± 25.0 °C at 760 mmHg | [3] |
| Flash Point | 128.8 ± 23.2 °C | [3] |
Synthesis and Experimental Protocols
This compound is primarily utilized as a reactive intermediate in the synthesis of more complex molecules, particularly in the agrochemical industry for the production of neonicotinoid insecticides.[1] While a specific, detailed protocol for its industrial synthesis is proprietary, a general laboratory-scale synthesis can be conceptualized based on the bromination of the corresponding ketone.
A plausible synthetic route involves the bromination of 1-(5-chloropyridin-2-yl)ethanone. The final step would be the treatment with hydrobromic acid to form the hydrobromide salt.
General Experimental Protocol: Bromination of a Ketone
This protocol is a representative example for the synthesis of an α-bromo ketone and may be adapted for the synthesis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone.
Materials:
-
1-(5-chloropyridin-2-yl)ethanone (starting material)
-
Bromine (brominating agent)
-
Methylene chloride (solvent)
-
Sodium bicarbonate solution (for washing)
-
Sodium sulfate (drying agent)
-
Hydrobromic acid
Procedure:
-
Dissolve 1-(5-chloropyridin-2-yl)ethanone in methylene chloride in a round-bottom flask, and cool the mixture in an ice bath.
-
Slowly add a solution of bromine in methylene chloride dropwise to the stirred solution, maintaining the low temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess acid.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to yield the crude 2-Bromo-1-(5-chloropyridin-2-yl)ethanone.
-
Dissolve the crude product in a suitable solvent and treat with an appropriate equivalent of hydrobromic acid to precipitate the hydrobromide salt.
-
Isolate the salt by filtration, wash with a cold solvent, and dry under vacuum.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Logical Workflow for Synthesis and Purification
Caption: Synthetic and Purification Workflow
Biological Activity and Signaling Pathways
This compound is primarily recognized for its role as a key building block in the synthesis of neonicotinoid insecticides.[1] Neonicotinoids are a class of neuro-active insecticides that act on the central nervous system of insects.
Signaling Pathway of Neonicotinoids (General)
While no specific signaling pathway data for this compound itself has been identified, the ultimate products derived from it, neonicotinoids, have a well-characterized mechanism of action. They act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.
Caption: Role as a Precursor and General Neonicotinoid Action
Safety and Handling
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[2]
Precautionary Statements: P264, P270, P271, P280, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P331, P363, P403+P233, P501.[2]
This compound should be handled in a well-ventilated area by trained professionals wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Conclusion
This compound is a valuable chemical intermediate with significant applications in the agrochemical industry. While detailed public data on its specific physicochemical properties and biological activity are scarce, its role as a precursor to neonicotinoid insecticides provides a clear context for its importance. The provided information, compiled from available safety data and general chemical literature, serves as a foundational guide for researchers and professionals working with this compound. Further investigation into proprietary or patent literature may yield more specific experimental details.
References
Structure Elucidation of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide: A Multi-technique Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive characterization of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development and chemical synthesis. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide (CAS No. 145905-09-5), a key building block in the synthesis of neonicotinoid insecticides.[1] We will move beyond a simple recitation of methods to explore the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction provides an unambiguous and self-validating confirmation of the molecular structure.
Introduction: The Analytical Imperative
This compound is a crystalline solid with the molecular formula C₇H₆Br₂ClNO.[2] Its value lies in its reactive α-bromoketone moiety and the substituted pyridine ring, making it a versatile precursor in agrochemical manufacturing.[1] The hydrobromide salt form enhances its stability and modifies its physical properties. Accurate structural confirmation is not merely an academic exercise; it is a critical quality control step that ensures reaction success, prevents the formation of undesired side-products, and guarantees the safety and efficacy of the final product.
The analytical challenge lies in confirming not only the covalent framework of the organic cation but also its ionic state as a hydrobromide salt. Our approach is designed as a logical progression, starting with confirmation of mass and elemental composition, moving to the detailed mapping of atomic connectivity, and culminating in the definitive determination of three-dimensional structure.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, a key intermediate in the preparation of various pharmaceutically and agrochemically important compounds. This document details a proposed synthetic pathway, including a step-by-step experimental protocol, based on established chemical principles and analogous reactions reported in the scientific literature.
Introduction
This compound is a versatile bifunctional molecule containing a reactive α-bromo ketone and a substituted pyridine ring. This unique combination of functional groups makes it a valuable building block for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutic agents and pesticides. The α-bromo ketone moiety serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the chloropyridine scaffold offers opportunities for further functionalization through various cross-coupling reactions.
This guide will focus on a two-step synthesis commencing with the commercially available 1-(5-chloropyridin-2-yl)ethanone. The synthesis involves an α-bromination reaction followed by the formation of the hydrobromide salt.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is provided in the table below.
| Property | 1-(5-chloropyridin-2-yl)ethanone | This compound |
| CAS Number | 94952-46-2 | 145905-09-5 |
| Molecular Formula | C₇H₆ClNO | C₇H₆Br₂ClNO |
| Molecular Weight | 155.58 g/mol | 315.39 g/mol |
| Appearance | White to off-white solid | Solid |
Synthetic Pathway
The proposed synthesis of this compound is a two-step process starting from 1-(5-chloropyridin-2-yl)ethanone.
Step 1: α-Bromination The first step involves the selective bromination of the α-carbon of the acetyl group of 1-(5-chloropyridin-2-yl)ethanone. This is typically achieved using elemental bromine in a suitable solvent, such as acetic acid. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.
Step 2: Hydrobromide Salt Formation The crude 2-Bromo-1-(5-chloropyridin-2-yl)ethanone is then converted to its hydrobromide salt by treatment with hydrobromic acid. This step enhances the stability and handling characteristics of the final product.
The overall synthetic workflow is depicted in the following diagram:
An In-depth Technical Guide to 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide (CAS: 145905-09-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, a key intermediate in the synthesis of various heterocyclic compounds with potential applications in drug discovery and agrochemistry.
Chemical and Physical Properties
This compound is a solid, reactive compound. Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 145905-09-5 | [1] |
| Molecular Formula | C₇H₆Br₂ClNO | [2] |
| Molecular Weight | 315.39 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
| Synonyms | 2-bromo-1-(5-chloro-2-pyridinyl)ethanone hydrobromide | [1] |
Synthesis
Experimental Protocol: Synthesis of this compound
Starting Material: 1-(5-chloropyridin-2-yl)ethanone
Reagents and Solvents:
-
Bromine (Br₂)
-
Hydrobromic acid (HBr) in acetic acid (or another suitable solvent like diethyl ether)
-
Inert solvent (e.g., acetic acid, chloroform)
Procedure:
-
Dissolve 1-(5-chloropyridin-2-yl)ethanone in a suitable inert solvent in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent or in acetic acid to the cooled solution with continuous stirring. The amount of bromine should be equimolar to the starting ketone.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
If the hydrobromide salt is desired, the reaction can be worked up by precipitation with a non-polar solvent like diethyl ether, or by bubbling HBr gas through the solution.
-
The resulting solid precipitate is then collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum to yield this compound.
Note: This is a generalized procedure and may require optimization for specific laboratory conditions.
Applications in Synthesis and Drug Discovery
The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The α-bromo ketone moiety is highly reactive and serves as an excellent electrophile for the construction of various heterocyclic ring systems.
Synthesis of Neonicotinoid Insecticides
This compound is a key intermediate in the industrial synthesis of neonicotinoid insecticides, such as clothianidin.[2] In these syntheses, it is used to introduce the 5-chloropyridin-2-yl)acetyl moiety, which is crucial for the biological activity of the final product.[2] The reactivity of the α-bromo group allows for the formation of essential carbon-nitrogen and carbon-sulfur bonds during the multi-step synthesis.[2]
Synthesis of 2-Aminothiazole Derivatives for Drug Discovery
A significant application of α-bromo ketones in medicinal chemistry is in the Hantzsch thiazole synthesis, a classic method for preparing thiazole rings. The reaction of an α-bromo ketone with a thiourea derivative yields a 2-aminothiazole. The 2-aminothiazole scaffold is a "privileged structure" in drug discovery, appearing in numerous compounds with a wide range of biological activities, including anti-tubercular, anti-inflammatory, and kinase inhibitory properties.
Experimental Protocol: Synthesis of 2-Amino-4-(5-chloropyridin-2-yl)thiazole Derivatives
The following is a representative experimental protocol for the synthesis of 2-aminothiazole derivatives, adapted from a similar synthesis of anti-tubercular agents.[3]
Starting Materials:
-
This compound
-
A substituted thiourea (e.g., 1-phenylthiourea)
Reagents and Solvents:
-
Dimethylformamide (DMF)
-
Triethylamine (TEA) or another suitable base
-
Ethyl acetate (EtOAc)
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluents for column chromatography (e.g., methanol/dichloromethane or ethyl acetate/hexane mixtures)
Procedure:
-
To a solution of the substituted thiourea (1.0 equivalent) in DMF, add this compound (1.5 equivalents) and triethylamine (3.0 equivalents) successively.
-
Heat the reaction mixture at 70°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired 2-aminothiazole derivative.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 2-aminothiazole derivatives from this compound.
Caption: Synthetic workflow for 2-aminothiazole derivatives.
This guide provides foundational information for researchers interested in utilizing this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. The provided protocols are representative and may require optimization based on the specific substrates and laboratory conditions.
References
In-Depth Technical Guide: Physical Properties of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide is a key intermediate in the synthesis of various organic compounds, notably in the agrochemical and pharmaceutical industries.[1] Its bifunctional nature, possessing both a reactive α-bromo ketone and a substituted pyridine ring, makes it a versatile building block for creating more complex molecules.[1] This technical guide provides a comprehensive overview of the known physical properties of its hydrobromide salt, outlines generalized experimental protocols for its characterization, and presents its chemical structure and a proposed synthetic workflow.
Chemical Structure and Properties
The chemical structure of this compound is presented below. The hydrobromide salt is formed by the protonation of the pyridine nitrogen atom.
Caption: Chemical Structure of this compound
Physical and Chemical Properties
| Property | This compound | 2-Bromo-1-(5-chloropyridin-2-yl)ethanone (Free Base) |
| CAS Number | 145905-09-5[1][2] | 94952-47-3[3] |
| Molecular Formula | C₇H₆Br₂ClNO[1][2] | C₇H₅BrClNO[3] |
| Molecular Weight | 315.4 g/mol [1] | 234.48 g/mol [3] |
| Appearance | Solid[2] | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 289.4 ± 25.0 °C at 760 mmHg[3] |
| Solubility | Data not available | Data not available |
| Purity | 95%[1][2] | Data not available |
| Storage Conditions | 2-8°C, Inert Gas[1][2] | Data not available |
Proposed Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly detailed in the available literature. However, based on general organic chemistry principles for the synthesis of α-bromo ketones and their salts, the following protocols can be proposed.
Synthesis of this compound
The synthesis can be conceptualized as a two-step process: the α-bromination of the precursor ketone followed by the formation of the hydrobromide salt.
Caption: Proposed synthetic workflow for the target compound.
1. α-Bromination of 1-(5-chloropyridin-2-yl)ethanone:
-
Materials: 1-(5-chloropyridin-2-yl)ethanone, Bromine (Br₂) or N-Bromosuccinimide (NBS), appropriate solvent (e.g., acetic acid, dichloromethane, or diethyl ether), and a suitable acid catalyst (e.g., HBr in acetic acid) if using Br₂.
-
Procedure:
-
Dissolve 1-(5-chloropyridin-2-yl)ethanone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
If using bromine, add the acid catalyst to the solution.
-
Slowly add a stoichiometric amount of the brominating agent (Br₂ or NBS) to the solution at a controlled temperature (typically 0-25 °C) with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate if Br₂ was used).
-
Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(5-chloropyridin-2-yl)ethanone.
-
Purify the crude product by recrystallization or column chromatography.
-
2. Formation of the Hydrobromide Salt:
-
Materials: Purified 2-bromo-1-(5-chloropyridin-2-yl)ethanone, hydrobromic acid (HBr) solution (e.g., in acetic acid or as an aqueous solution), and a non-polar solvent for precipitation (e.g., diethyl ether or hexane).
-
Procedure:
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Slowly add a stoichiometric amount of the hydrobromic acid solution with vigorous stirring.
-
The hydrobromide salt should precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with a cold, non-polar solvent to remove any unreacted starting material or impurities.
-
Dry the final product under vacuum.
-
Characterization Methods
The following are standard analytical techniques that would be employed to confirm the identity and purity of the synthesized this compound.
1. Melting Point Determination:
-
Apparatus: Digital melting point apparatus.
-
Procedure: A small, finely ground sample of the dried product is packed into a capillary tube and heated in the melting point apparatus. The temperature range over which the substance melts is recorded. A sharp melting point range is indicative of high purity.
2. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Analysis: The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons adjacent to the bromine and carbonyl groups. The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The IR spectrum should display characteristic absorption bands for the C=O (ketone) stretching, C-Br stretching, and various vibrations associated with the aromatic pyridine ring.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or another soft ionization technique is suitable for this ionic compound.
-
Analysis: The mass spectrum would show the molecular ion peak corresponding to the free base [M+H]⁺ and potentially fragments resulting from the loss of bromine or other groups.
-
Conclusion
This compound is a valuable synthetic intermediate. While some of its fundamental physical properties are documented, a significant amount of quantitative data, particularly regarding its melting point, boiling point, and solubility, remains to be experimentally determined and published. The proposed experimental protocols in this guide are based on established chemical principles and provide a framework for the synthesis and characterization of this compound for research and development purposes. Further investigation is required to fully elucidate the physicochemical profile of this important chemical entity.
References
Technical Guide: Molecular Weight of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed guide to the molecular weight of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, a key intermediate in the synthesis of various chemical compounds.
Chemical Identity and Formula
This compound is an organic compound used in synthetic chemistry. The molecular formula for this compound is C₇H₆Br₂ClNO[1][2]. This formula indicates that each molecule is composed of carbon, hydrogen, bromine, chlorine, nitrogen, and oxygen atoms. The "hydrobromide" part of the name signifies that the compound is a salt formed with hydrobromic acid (HBr).
Elemental Composition and Atomic Weights
The calculation of the molecular weight requires the standard atomic weights of each constituent element. The following table summarizes the elements present in the molecule, their counts, and their respective standard atomic weights.
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) |
| Carbon | C | 7 | 12.011[3][4][5] |
| Hydrogen | H | 6 | 1.008[6][7][8] |
| Bromine | Br | 2 | 79.904[9][10] |
| Chlorine | Cl | 1 | 35.453[11][12] |
| Nitrogen | N | 1 | 14.007[13][14][15] |
| Oxygen | O | 1 | 15.999[16][17] |
Molecular Weight Calculation
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation is performed by multiplying the count of each element by its atomic weight and summing the results.
Calculation Breakdown:
-
Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol
-
Hydrogen (H): 6 atoms × 1.008 g/mol = 6.048 g/mol
-
Bromine (Br): 2 atoms × 79.904 g/mol = 159.808 g/mol
-
Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
Total Molecular Weight:
MW = 84.077 + 6.048 + 159.808 + 35.453 + 14.007 + 15.999 = 315.392 g/mol
This value is often rounded for practical use, consistent with commercially available reagents which list the molecular weight as 315.4 g/mol [2].
Visualization of Molecular Weight Calculation
The following diagram illustrates the logical workflow for calculating the molecular weight from the elemental components.
Caption: Workflow for Molecular Weight Calculation.
Note on Experimental Protocols: The determination of a compound's molecular weight is a fundamental calculation based on its established molecular formula and the standard atomic weights of its constituent elements. As such, it does not involve experimental protocols or signaling pathways in the context of this guide. The value is a theoretical constant derived from foundational chemical principles.
References
- 1. This compound | 145905-09-5 [sigmaaldrich.com]
- 2. This compound [myskinrecipes.com]
- 3. Atomic/Molar mass [westfield.ma.edu]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. quora.com [quora.com]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Bromine - Wikipedia [en.wikipedia.org]
- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. Chlorine - Wikipedia [en.wikipedia.org]
- 12. geocities.ws [geocities.ws]
- 13. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 14. Nitrogen - Wikipedia [en.wikipedia.org]
- 15. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 16. princeton.edu [princeton.edu]
- 17. Oxygen - Wikipedia [en.wikipedia.org]
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide literature review
An In-depth Technical Guide to 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its chemical and physical properties, a proposed synthesis pathway including a detailed experimental protocol, and its primary applications in the agrochemical industry. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis, offering a consolidated resource of technical information. All quantitative data is summarized in tables, and key processes are visualized with diagrams generated using Graphviz.
Chemical Properties and Data
This compound is a solid organic compound. Its primary significance lies in its role as a building block in more complex chemical syntheses.[1] Key quantitative and identifying data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 145905-09-5 | [1][2] |
| Molecular Formula | C₇H₆Br₂ClNO | [1] |
| Molecular Weight | 315.4 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | ≥95% | [1][2] |
| Storage Conditions | 2-8°C, under inert gas | [1][2] |
| MDL Number | MFCD18072458 | [1] |
Synthesis Pathway
The synthesis of this compound is achieved through the α-bromination of its precursor, 1-(5-chloropyridin-2-yl)ethanone (also known as 2-acetyl-5-chloropyridine). This reaction typically involves treating the acetylpyridine with a brominating agent, such as elemental bromine, in an acidic medium like hydrobromic acid or acetic acid. The pyridine nitrogen is protonated, and the subsequent enol form of the ketone attacks the bromine to yield the α-bromo ketone, which precipitates as the hydrobromide salt.
Experimental Protocols
Representative Protocol: Bromination of 1-(5-chloropyridin-2-yl)ethanone
-
Materials:
-
1-(5-chloropyridin-2-yl)ethanone
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Diethyl ether (or another suitable non-polar solvent for washing)
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1-(5-chloropyridin-2-yl)ethanone in a minimal amount of 48% hydrobromic acid.
-
Cool the reaction mixture to 0-5°C using an ice-salt bath.
-
Slowly add a stoichiometric equivalent of bromine dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes.
-
Raise the temperature slowly to room temperature and continue stirring for 1-2 hours. The product is expected to precipitate out of the solution as the hydrobromide salt.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted bromine and other impurities.
-
Dry the product under vacuum to yield this compound.
-
Experimental Workflow
The general workflow for the synthesis and isolation of the target compound follows a standard chemical synthesis procedure, as illustrated in the diagram below.
Applications
The primary documented application of this compound is as a crucial intermediate in the agrochemical industry.[1]
-
Insecticide Synthesis: It is a key building block in the manufacturing of neonicotinoid insecticides.[1] Specifically, it is used in the production of clothianidin .
-
Chemical Synthesis: Its reactivity, stemming from the α-bromo ketone functional group, makes it a valuable reagent for forming new carbon-nitrogen and carbon-sulfur bonds, which is essential in multi-step organic syntheses.[1]
Safety Information
Based on available safety data, this compound is classified as hazardous.
-
Hazard Statements:
-
Signal Word: Danger[2]
-
Handling: Due to its reactivity and hazardous nature, it should be handled in a controlled environment, such as a fume hood, with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1]
References
An In-depth Technical Guide to 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide: Synthesis, History, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, a pivotal chemical intermediate, holds a significant position in the landscape of modern agrochemicals. This technical guide provides a comprehensive overview of its discovery, history, and detailed synthesis. The compound's primary importance lies in its role as a key precursor in the industrial production of neonicotinoid insecticides, most notably clothianidin. This document elucidates the synthetic pathways leading to this compound, complete with a representative experimental protocol. Furthermore, its chemical properties and handling information are presented in a structured format for easy reference by researchers and professionals in the field of chemical synthesis and drug development.
Introduction and Historical Context
The discovery and development of this compound are intrinsically linked to the quest for more effective and selective insecticides. Its emergence is a direct result of the research and development efforts that led to the creation of the neonicotinoid class of insecticides. Neonicotinoids, which act on the nicotinic acetylcholine receptors of insects, became a major focus for agrochemical companies in the late 20th century.
The development of clothianidin, a second-generation neonicotinoid, by Takeda Chemical Industries and Bayer AG, necessitated the efficient synthesis of key structural fragments. This compound was identified as a crucial building block, providing the necessary chloropyridinyl moiety and a reactive bromoacetyl group for the subsequent construction of the clothianidin molecule. Its history, therefore, is not that of a standalone discovery but rather a vital step in the process of bringing a major agricultural product to market.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for quick reference.
| Property | Value |
| CAS Number | 145905-09-5 |
| Molecular Formula | C₇H₆Br₂ClNO |
| Molecular Weight | 315.4 g/mol [1] |
| Physical State | Solid |
| Purity | Typically ≥95% |
| Storage Conditions | 2-8°C, under an inert atmosphere[1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with a suitable pyridine derivative. The general synthetic strategy involves the acylation of a chloropyridine followed by bromination of the acetyl group.
General Synthetic Pathway
The logical workflow for the synthesis can be visualized as a two-step process starting from 2-chloro-5-methylpyridine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the bromination step, which is the key transformation to yield the desired product. This protocol is based on general procedures for the α-bromination of ketones.
Synthesis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone from 1-(5-chloropyridin-2-yl)ethanone
-
Materials:
-
1-(5-chloropyridin-2-yl)ethanone
-
Bromine (Br₂)
-
Acetic Acid (glacial)
-
Hydrobromic acid (48% in acetic acid)
-
Diethyl ether
-
-
Procedure:
-
A solution of 1-(5-chloropyridin-2-yl)ethanone in glacial acetic acid is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer.
-
A catalytic amount of 48% hydrobromic acid in acetic acid is added to the solution.
-
The reaction mixture is heated to 50-60 °C.
-
A solution of bromine in glacial acetic acid is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature between 50-60 °C.
-
After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction mixture is then cooled to room temperature and poured into a stirred mixture of ice and water.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether.
-
The crude product is then dried under vacuum to yield 2-Bromo-1-(5-chloropyridin-2-yl)ethanone. For the hydrobromide salt, the crude product can be treated with a solution of HBr in a suitable solvent.
-
-
Note: This is a generalized procedure. Reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for specific laboratory or industrial-scale production.
Application in Insecticide Synthesis
The primary and most significant application of this compound is as a key intermediate in the synthesis of the neonicotinoid insecticide, clothianidin.[1]
Role in the Synthesis of Clothianidin
In the synthesis of clothianidin, this compound serves as the electrophilic component that reacts with a nucleophilic amine-containing fragment to form the core structure of the final insecticide molecule. The bromoacetyl group is highly reactive and allows for the efficient formation of a new carbon-nitrogen bond.
Caption: Role of the target compound in the synthesis of Clothianidin.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use.
-
General Hazards: Acutely toxic and corrosive.
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed and under an inert atmosphere.[1]
Conclusion
This compound is a compound of significant industrial importance, primarily due to its indispensable role in the synthesis of the widely used insecticide, clothianidin. While its history is intertwined with the development of neonicotinoids, its synthesis and reactivity are of great interest to organic chemists and professionals in the agrochemical industry. This guide has provided a detailed overview of its synthesis, properties, and applications, serving as a valuable resource for the scientific community. Further research into optimizing its synthesis and exploring its potential as an intermediate for other novel compounds remains an active area of investigation.
References
An In-depth Technical Guide to 2-Bromo-1-(5-chloropyridin-2-yl)ethanone Hydrobromide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key characteristics, synthesis, and potential applications of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide. This compound is a key synthetic intermediate, particularly recognized for its role in the production of neonicotinoid insecticides.[1] This document consolidates available data on its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its reactivity and safety considerations. All quantitative data is summarized in structured tables for ease of reference, and a logical workflow for its synthesis is provided as a visual diagram.
Core Chemical and Physical Properties
This compound is a solid organic compound. Its core characteristics are summarized in the table below, compiled from various chemical supplier databases.
| Property | Value | Reference |
| Chemical Formula | C₇H₆Br₂ClNO | [1] |
| Molecular Weight | 315.39 g/mol | |
| CAS Number | 145905-09-5 | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | 2-8°C, under an inert atmosphere | |
| InChI Key | LKMXQTDXFUVXFM-UHFFFAOYSA-N |
Synthesis and Purification
Proposed Synthesis of 2-acetyl-5-chloropyridine (Precursor)
The precursor, 2-acetyl-5-chloropyridine, can be synthesized from 2-amino-5-chloropyridine via a multi-step process. A general approach involves diazotization of the amino group, followed by a substitution reaction.
Proposed Synthesis of this compound
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-acetyl-5-chloropyridine (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel. The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the complete addition of bromine, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically poured into ice-water to precipitate the product. The crude product can be collected by filtration.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Spectral and Analytical Data
| Spectroscopic Data (Predicted) | |
| ¹H NMR | Aromatic protons on the pyridine ring would appear in the downfield region (δ 7.5-8.5 ppm). A singlet for the methylene protons (CH₂) adjacent to the bromine and carbonyl group would be expected in the range of δ 4.5-5.0 ppm. |
| ¹³C NMR | The carbonyl carbon (C=O) would show a signal in the highly deshielded region (δ > 180 ppm). Signals for the aromatic carbons of the pyridine ring would be observed in the δ 120-150 ppm range. The carbon of the bromomethyl group (CH₂Br) would appear further upfield. |
| FT-IR (KBr, cm⁻¹) | A strong absorption band for the carbonyl group (C=O) stretching is expected around 1700-1720 cm⁻¹. C-Br stretching vibrations would be observed in the lower frequency region (500-600 cm⁻¹). Aromatic C-H and C=C stretching vibrations would be present in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. |
| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the free base (2-Bromo-1-(5-chloropyridin-2-yl)ethanone) and characteristic isotopic patterns for the presence of bromine and chlorine atoms. |
Reactivity and Applications
The primary utility of this compound lies in its role as a reactive intermediate in organic synthesis.[1] The presence of the α-bromoketone functional group makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of various functionalities.
Role in Agrochemical Synthesis
This compound is a key building block in the synthesis of neonicotinoid insecticides, most notably clothianidin.[1] Its structure provides the necessary scaffold for the construction of the final active molecule.
Potential in Drug Discovery
While its direct application in drug development is not extensively documented, the 2-acetylpyridine core is a feature in various biologically active molecules. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The reactive nature of this compound makes it a valuable starting material for the synthesis of novel pyridine-containing compounds that could be screened for various therapeutic activities.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Safety Information | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and reactive chemical intermediate with established importance in the agrochemical industry. While its direct role in drug development is yet to be fully explored, its structural motifs and reactivity profile suggest significant potential for the synthesis of novel, biologically active compounds. This guide provides a foundational understanding of its properties, a likely synthetic pathway, and key safety considerations to aid researchers in its effective and safe utilization. Further research into its applications in medicinal chemistry could unveil new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and primary applications of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, a key intermediate in the agrochemical and pharmaceutical industries.
Introduction
This compound is a reactive α-haloketone primarily utilized as a building block in the synthesis of complex heterocyclic compounds. Its most notable application is as a crucial precursor in the industrial production of neonicotinoid insecticides, particularly clothianidin.[1] The presence of a bromine atom alpha to a ketone carbonyl group, along with the substituted pyridine ring, makes it a versatile reagent for forming new carbon-carbon and carbon-heteroatom bonds.
Chemical Structure and Properties:
| Property | Value |
| CAS Number | 145905-09-5 |
| Molecular Formula | C₇H₆Br₂ClNO |
| Molecular Weight | 315.4 g/mol [1] |
| Appearance | Solid |
| Storage | 2-8°C, under inert gas[1] |
Synthesis of this compound
Reaction Scheme:
Figure 1: Synthesis of the title compound.
Experimental Protocol: Bromination of 2-Acetyl-5-chloropyridine
-
Materials:
-
2-Acetyl-5-chloropyridine
-
Bromine (Br₂)
-
48% Hydrobromic acid (HBr)
-
Glacial acetic acid
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a fume hood, dissolve 2-acetyl-5-chloropyridine (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add 48% hydrobromic acid (catalytic amount) to the solution.
-
Slowly add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 30°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully pour the reaction mixture into ice-water.
-
If excess bromine is present (indicated by a persistent orange/brown color), add a saturated solution of sodium thiosulfate dropwise until the color disappears.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude 2-Bromo-1-(5-chloropyridin-2-yl)ethanone can be further purified by recrystallization or column chromatography. The hydrobromide salt can be precipitated by treating a solution of the free base in a suitable solvent with HBr.
-
Quantitative Data (Estimated):
| Parameter | Value | Reference |
| Starting Material | 2-Acetyl-5-chloropyridine | N/A |
| Product | This compound | N/A |
| Typical Yield | 70-85% | Estimated based on similar reactions |
| Reaction Time | 2-4 hours | Estimated based on similar reactions |
| Reaction Temperature | Room Temperature | Estimated based on similar reactions |
Application in the Synthesis of Clothianidin
2-Bromo-1-(5-chloropyridin-2-yl)ethanone is a pivotal intermediate in the synthesis of the neonicotinoid insecticide, clothianidin. The synthesis involves a Hantzsch-type thiazole synthesis followed by further elaboration.
Signaling Pathway Diagram:
Figure 2: Synthetic pathway to Clothianidin.
Experimental Protocol: Hantzsch-Type Thiazole Synthesis (General Procedure)
This protocol outlines a general procedure for the reaction of an α-haloketone with a thiourea derivative to form an aminothiazole ring, a key step in the synthesis of clothianidin precursors.
-
Materials:
-
This compound
-
A suitable thiourea derivative (e.g., N-methylthiourea)
-
Ethanol or another suitable solvent
-
Base (e.g., sodium bicarbonate or triethylamine)
-
-
Procedure:
-
Dissolve the thiourea derivative (1.0-1.2 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the base (1.0-1.2 eq.) to the solution.
-
Add a solution of this compound (1.0 eq.) in ethanol dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by recrystallization or column chromatography.
-
Quantitative Data for Thiazole Formation (Estimated):
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | Substituted 2-aminothiazole | N/A |
| Typical Yield | 60-80% | Estimated based on Hantzsch thiazole synthesis literature |
| Reaction Time | 4-12 hours | Estimated based on Hantzsch thiazole synthesis literature |
| Reaction Temperature | Reflux | Estimated based on Hantzsch thiazole synthesis literature |
Other Potential Applications
The reactivity of this compound makes it a valuable intermediate for the synthesis of a variety of other heterocyclic compounds of interest in medicinal chemistry and materials science. For instance, it can react with various nucleophiles such as amines, phenols, and thiols to introduce the 5-chloropyridin-2-yl-acetyl moiety into different molecular scaffolds.
Experimental Workflow Diagram:
Figure 3: General experimental workflow.
Safety Information
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as harmful if swallowed and causes severe skin burns and eye damage.
Disclaimer: The provided experimental protocols are based on general chemical principles and analogous reactions found in the literature. These should be adapted and optimized for specific laboratory conditions. All chemical manipulations should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.
References
Application Notes and Protocols: 2-Bromo-1-(5-chloropyridin-2-yl)ethanone Hydrobromide in Chemical Biology and as a Synthetic Intermediate
Introduction
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide is a reactive chemical intermediate primarily recognized for its crucial role in the synthesis of neonicotinoid insecticides, most notably clothianidin.[1][2] Its chemical structure, featuring a brominated ketone adjacent to a chloropyridine ring, makes it a versatile building block for introducing the 5-chloro-2-pyridinylmethyl moiety into larger molecules. While its direct application as an intermediate in the discovery of human therapeutic drugs is not extensively documented in publicly available literature, its utility in the synthesis of biologically active compounds that target specific receptor systems, such as nicotinic acetylcholine receptors (nAChRs), provides a valuable case study for researchers in drug development and toxicology.
These application notes provide detailed protocols for the synthesis of this intermediate and its subsequent use in the preparation of compounds targeting nAChRs, along with methods for their biological evaluation.
Synthesis of this compound
The synthesis of the title compound is typically achieved through the bromination of 1-(5-chloropyridin-2-yl)ethanone. The following protocol is a representative procedure adapted from general methods for the bromination of aromatic ketones.
Experimental Protocol: Bromination of 1-(5-chloropyridin-2-yl)ethanone
Materials and Reagents:
-
1-(5-chloropyridin-2-yl)ethanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid or Dichloromethane
-
Hydrobromic acid (HBr) solution (for hydrobromide salt formation)
-
Sodium thiosulfate solution (for quenching excess bromine)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(5-chloropyridin-2-yl)ethanone in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent or N-Bromosuccinimide portion-wise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
If bromine was used, quench any excess by the dropwise addition of a sodium thiosulfate solution until the reddish-brown color disappears.
-
Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 2-bromo-1-(5-chloropyridin-2-yl)ethanone by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
-
Hydrobromide Salt Formation: Dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of hydrobromic acid. The hydrobromide salt will precipitate out of the solution. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Quantitative Data Summary for Synthesis
| Parameter | Description |
| Starting Material | 1-(5-chloropyridin-2-yl)ethanone |
| Key Reagents | Bromine (Br₂) or N-Bromosuccinimide (NBS), Hydrobromic acid (HBr) |
| Product | This compound |
| Molecular Formula | C₇H₆Br₂ClNO |
| Molecular Weight | 315.40 g/mol |
| Typical Purity | >95% |
| Storage | 2-8°C, under an inert atmosphere |
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Application in the Synthesis of Nicotinic Acetylcholine Receptor Modulators
The primary documented application of this compound is in the synthesis of clothianidin, a potent agonist of insect nAChRs. This involves the reaction of the intermediate with a suitable guanidine derivative.
Reaction Scheme: Synthesis of Clothianidin
2-Bromo-1-(5-chloropyridin-2-yl)ethanone first undergoes a series of reactions to form 2-chloro-5-methylthiazole, which is a key precursor for clothianidin. A more direct synthetic application of the title compound involves its reaction with N-methyl-N'-nitroguanidine.
While a detailed, multi-step protocol for the conversion to clothianidin is complex and proprietary, the fundamental reaction involves the formation of a thiazole ring and subsequent coupling with the guanidine moiety.
Biological Target and Signaling Pathway: Nicotinic Acetylcholine Receptors
Neonicotinoids, such as clothianidin, selectively target the nicotinic acetylcholine receptors (nAChRs) in insects.[3] These receptors are ligand-gated ion channels that play a key role in synaptic transmission. In insects, the persistent activation of these receptors by neonicotinoids leads to overstimulation of the nervous system, paralysis, and death.
Signaling Pathway of Nicotinic Acetylcholine Receptors
Caption: Activation of nicotinic acetylcholine receptors by endogenous and exogenous ligands.
Biological Evaluation Protocol: Radioligand Binding Assay for nAChR
To assess the affinity of compounds derived from 2-Bromo-1-(5-chloropyridin-2-yl)ethanone for the nAChR, a competitive radioligand binding assay can be performed. This protocol is a general guideline and may require optimization for specific receptor subtypes and radioligands.
Experimental Protocol: [³H]-Epibatidine Binding Assay
Materials and Reagents:
-
Cell membranes expressing the desired nAChR subtype (e.g., from transfected cell lines)
-
[³H]-Epibatidine (radioligand)
-
Unlabeled epibatidine or nicotine (for non-specific binding determination)
-
Test compounds (synthesized from the intermediate)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Harvester
Procedure:
-
Assay Setup: In a 96-well microplate, add the binding buffer, cell membranes, and varying concentrations of the test compound.
-
Radioligand Addition: Add a constant concentration of [³H]-Epibatidine to each well.
-
Non-specific Binding: In a separate set of wells, add the binding buffer, cell membranes, [³H]-Epibatidine, and a high concentration of unlabeled epibatidine or nicotine to determine non-specific binding.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data for nAChR Modulators (Representative)
| Compound | Receptor Subtype | Assay Type | IC₅₀ / Ki | Reference |
| Clothianidin | Insect nAChR | Binding | High Affinity | [3] |
| Nicotine | Human α4β2 nAChR | Binding | ~1 nM (Ki) | N/A |
| Epibatidine | Various nAChRs | Binding | Sub-nanomolar (Kd) | N/A |
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay to determine compound affinity for nAChRs.
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines. The application of this compound in the synthesis of therapeutic drugs for human use is not well-established in the scientific literature, and its primary application remains in the agrochemical industry.
References
Application Notes and Protocols for 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide is a key heterocyclic building block, primarily utilized as an intermediate in the synthesis of a variety of biologically active compounds. Its reactive α-bromoketone moiety makes it a versatile precursor for constructing more complex molecular architectures, particularly fused heterocyclic ring systems. This document provides detailed protocols and application notes for the use of this compound in the synthesis of imidazo[1,2-a]pyridine derivatives, a class of compounds with significant therapeutic potential. Additionally, it outlines the mechanism of action for neonicotinoid insecticides, a major class of agrochemicals synthesized using this intermediate.
Chemical Properties and Reactivity
This compound is a reactive electrophile. The presence of the bromine atom alpha to the carbonyl group facilitates nucleophilic substitution reactions. The pyridine ring, being electron-deficient, influences the reactivity of the carbonyl group. The hydrobromide salt form enhances its stability for storage and handling. This compound is particularly useful for reactions involving the formation of carbon-nitrogen and carbon-sulfur bonds.[1]
Applications in Medicinal and Agrochemical Chemistry
The primary application of this compound is in the synthesis of:
-
Imidazo[1,2-a]pyridine derivatives: This scaffold is present in numerous compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The synthesis typically proceeds via a condensation reaction with a 2-aminopyridine derivative.
-
Neonicotinoid insecticides: This compound serves as a crucial intermediate in the production of neonicotinoid insecticides like clothianidin.[1] These insecticides are widely used in agriculture due to their high efficacy against a broad spectrum of pests.
Experimental Protocols
Synthesis of 6-chloro-2-(substituted)-imidazo[1,2-a]pyridines
This protocol describes a general procedure for the synthesis of imidazo[1,2-a]pyridine derivatives via the condensation of this compound with a substituted 2-aminopyridine.
Materials:
-
This compound
-
Substituted 2-aminopyridine (e.g., 2-amino-4-methylpyridine)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a solution of the substituted 2-aminopyridine (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add sodium bicarbonate (2.5 mmol).
-
Add this compound (1.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 6-chloro-2-(substituted)-imidazo[1,2-a]pyridine.
Safety Precautions:
-
This compound is an irritant and should be handled with care.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform all operations in a well-ventilated fume hood.
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Data Presentation
Table 1: Reactants and Representative Product Data for the Synthesis of a 6-chloro-imidazo[1,2-a]pyridine derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Representative Yield (%) |
| This compound | C₇H₆Br₂ClNO | 315.40 | 1.1 | - |
| 2-Amino-4-methylpyridine | C₆H₈N₂ | 108.14 | 1.0 | - |
| 6-Chloro-8-methyl-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridine | C₁₃H₉Cl₂N₃ | 278.14 | - | 75-85 (hypothetical) |
Note: The yield is hypothetical and representative of a successful synthesis based on literature for similar reactions.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of imidazo[1,2-a]pyridines.
Signaling Pathway: Neonicotinoid Mechanism of Action
Caption: Neonicotinoid binding to nAChRs leading to paralysis.
References
- 1. This compound [myskinrecipes.com]
- 2. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 145905-09-5 [sigmaaldrich.com]
Application Notes and Protocols: 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide is a versatile bifunctional building block with significant potential in medicinal chemistry. Its structure, featuring a reactive α-bromoketone and a substituted pyridine ring, allows for the strategic construction of diverse heterocyclic scaffolds. While primarily documented as a key intermediate in the synthesis of neonicotinoid insecticides, its utility extends to the synthesis of novel therapeutic agents.[1] The presence of the chlorine atom on the pyridine ring offers a site for further functionalization, and the α-bromoketone is a key pharmacophore for the synthesis of various nitrogen-containing heterocycles, such as imidazopyridines, which are prevalent in many biologically active compounds. This document outlines the potential applications of this reagent in the discovery of novel kinase inhibitors and provides detailed protocols for its utilization.
Core Application: Synthesis of Imidazo[1,2-a]pyridine-based Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including kinase inhibition. The reaction of this compound with various aminopyridines provides a straightforward and efficient route to substituted imidazo[1,2-a]pyridines. These resulting scaffolds can be further elaborated to generate libraries of potent and selective kinase inhibitors.
Proposed Synthetic Pathway
A general synthetic scheme for the preparation of a library of imidazo[1,2-a]pyridine derivatives from this compound is depicted below. The initial condensation reaction can be followed by various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C7-chloro position to introduce molecular diversity.
Caption: Synthetic workflow for imidazo[1,2-a]pyridine library generation.
Hypothetical Biological Activity Data
A hypothetical library of imidazo[1,2-a]pyridine derivatives synthesized from this compound was screened against a panel of cancer-relevant kinases. The following table summarizes the inhibitory activity (IC50) of selected lead compounds.
| Compound ID | R1-substituent | R2-substituent (at C7) | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | Abl Kinase IC50 (nM) |
| LEAD-001 | 4-Methoxyphenyl | Phenyl | 15 | 120 | >1000 |
| LEAD-002 | 3,4-Dimethoxyphenyl | 4-Morpholinophenyl | 8 | 55 | 850 |
| LEAD-003 | 4-Fluorophenyl | 3-Aminophenyl | 25 | 250 | >1000 |
| LEAD-004 | Pyridin-3-yl | 1-Methyl-1H-pyrazol-4-yl | 12 | 80 | 600 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 7-chloro-2-substituted-imidazo[1,2-a]pyridines
Materials:
-
This compound
-
Substituted 2-aminopyridine
-
Sodium bicarbonate (NaHCO3)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a solution of the substituted 2-aminopyridine (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add sodium bicarbonate (2.5 mmol).
-
Add this compound (1.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 7-chloro-2-substituted-imidazo[1,2-a]pyridine.
Protocol 2: General Procedure for Suzuki Cross-Coupling
Materials:
-
7-chloro-2-substituted-imidazo[1,2-a]pyridine
-
Substituted boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add the 7-chloro-2-substituted-imidazo[1,2-a]pyridine (1.0 mmol), the substituted boronic acid (1.5 mmol), and the base (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (0.05 mmol) under a positive pressure of the inert gas.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, 10 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Wash the combined filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired C7-arylated imidazo[1,2-a]pyridine.
Signaling Pathway and Screening Cascade
The synthesized library of imidazo[1,2-a]pyridines can be subjected to a screening cascade to identify potent and selective kinase inhibitors. A typical workflow for a kinase inhibitor drug discovery program is illustrated below.
References
Application Notes and Protocols: Versatile Reactions of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide with Amines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide is a key building block in synthetic and medicinal chemistry. Its reactive α-bromo ketone moiety allows for versatile transformations, primarily through reactions with various amine nucleophiles. This document provides detailed application notes and experimental protocols for two principal reaction pathways: the synthesis of α-amino ketones via nucleophilic substitution with primary and secondary amines, and the construction of 2-aminothiazoles through the Hantzsch thiazole synthesis with thioureas. These products represent privileged scaffolds in numerous biologically active compounds, making this chemistry highly relevant for drug discovery and development. The 5-chloropyridin-2-yl group, in particular, is a common feature in agrochemicals and pharmaceuticals, valued for its ability to modulate the physicochemical and biological properties of a molecule.[1]
Reaction Pathways
This compound serves as a versatile electrophile that reacts with different classes of amines to yield distinct, medicinally relevant scaffolds. The two primary reaction pathways are Nucleophilic Substitution to form α-amino ketones and the Hantzsch Thiazole Synthesis to produce 2-aminothiazoles.
Applications in Drug Development
The derivatives synthesized from this compound are of significant interest to drug development professionals due to their diverse biological activities.
2-Aminothiazoles: This scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives have shown potential as:
-
Anticancer agents: By targeting various kinases and other signaling proteins.
-
Antimicrobial agents: Including antibacterial and antifungal compounds.
-
Anti-inflammatory agents: Through the modulation of inflammatory pathways.
α-Amino Ketones: These compounds are valuable intermediates and final products in their own right. They are precursors for the synthesis of more complex nitrogen-containing heterocycles and have been investigated for a range of biological activities.
Quantitative Data Summary
The following tables summarize representative quantitative data for the reactions of 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide and its analogs with various amines. This data is intended to provide a comparative overview of expected yields and reaction conditions.
Table 1: Synthesis of 2-Aminothiazoles (Hantzsch Thiazole Synthesis)
| Amine (Thiourea) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiourea | Ethanol | 70 | 2 | 56 | |
| 1-Cyclohexylthiourea | DMF | 70 | 2 | Not specified | |
| 1-(2-Methoxyphenyl)thiourea | DMF | 70 | 2 | Not specified | |
| 1-(Naphthalen-2-yl)thiourea | DMF | 70 | 2 | Not specified |
Table 2: Synthesis of α-Amino Ketones (Nucleophilic Substitution)
| Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Toluene | I2, TBHP | 100 | 2 | 85 (Amide product) | [2] |
| Piperidine | DMF | K2CO3 | 80-120 | Not specified | Not specified | [3] |
| Generic Primary Amine | DMSO | Cs2CO3 | 80-120 | Not specified | Not specified | [3] |
Note: The reaction with aniline under the specified conditions leads to a rearranged amide product via C-C bond cleavage, not the simple α-amino ketone.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-(5-chloropyridin-2-yl)thiazoles
This protocol is adapted from the Hantzsch thiazole synthesis for analogous 2-bromo-1-(pyridin-2-yl)ethanones.
Materials:
-
This compound
-
Substituted or unsubstituted thiourea
-
Ethanol or Dimethylformamide (DMF)
-
Triethylamine (if starting with the hydrobromide salt)
Procedure:
-
To a solution of the desired thiourea (1.1 equivalents) in ethanol or DMF, add this compound (1.0 equivalent).
-
If using the hydrobromide salt, add triethylamine (2.2 equivalents) to the reaction mixture.
-
Heat the mixture to 70°C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration and wash with a suitable solvent (e.g., diethyl ether or cold ethanol).
-
If no precipitate forms, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure 2-amino-4-(5-chloropyridin-2-yl)thiazole derivative.
Protocol 2: General Procedure for the Synthesis of 2-(Alkyl/Arylamino)-1-(5-chloropyridin-2-yl)ethanones
This protocol is a general method for the nucleophilic substitution of α-bromo ketones with primary or secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, benzylamine)
-
Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)
-
Inorganic base (e.g., K2CO3, Cs2CO3)
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) and a base such as potassium carbonate or cesium carbonate (2.5 equivalents) in an anhydrous solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Add the desired primary or secondary amine (1.2 equivalents) to the suspension.
-
Stir the reaction mixture at a temperature ranging from room temperature to 120°C, depending on the reactivity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(alkyl/arylamino)-1-(5-chloropyridin-2-yl)ethanone derivative.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis, workup, and purification of compounds derived from this compound.
References
The Pivotal Role of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide in the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide is a versatile bifunctional reagent that serves as a cornerstone in the construction of a variety of nitrogen- and sulfur-containing heterocyclic compounds. Its inherent reactivity, stemming from the presence of both an α-bromoketone moiety and a substituted pyridine ring, makes it a valuable precursor for the synthesis of privileged scaffolds in medicinal chemistry and agrochemistry. This document provides detailed application notes and experimental protocols for the utilization of this key intermediate in the synthesis of imidazopyridines and thiazoles, classes of compounds renowned for their diverse biological activities.
Application Notes
This compound is a key building block in the synthesis of various heterocyclic systems, most notably:
-
Imidazo[1,2-a]pyridines: This fused heterocyclic system is a common motif in numerous marketed drugs, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The reaction of this compound with various 2-aminopyridines provides a direct and efficient route to novel substituted imidazo[1,2-a]pyridines.
-
Thiazoles: The thiazole ring is another critical pharmacophore found in a plethora of bioactive molecules, including antimicrobial and anti-tubercular agents. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, readily employs this compound to afford 2-amino-4-(5-chloropyridin-2-yl)thiazole derivatives.
-
Neonicotinoid Insecticides: This compound serves as a crucial intermediate in the industrial synthesis of neonicotinoid insecticides, such as clothianidin.[1][2] Its structure allows for the introduction of the essential 5-chloropyridinylmethyl pharmacophore.
The following sections provide detailed protocols for the synthesis of representative imidazopyridine and thiazole derivatives, which can be adapted for the synthesis of a library of analogues for structure-activity relationship (SAR) studies in drug discovery programs.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of imidazopyridines and thiazoles from α-bromo ketones, which are analogous to the reactions involving this compound.
| Heterocyclic System | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Imidazo[1,2-a]pyridine | 2-Aminopyridine, α-Bromoacetophenone | None | None | 60 | 1-2 | 85-95 | General method |
| 2-Aminothiazole | Thiourea, 2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide | Ethanol | None | 70 | 2 | ~90 | [3] |
| Substituted Thiazole | 1-(4-(trifluoromethyl)phenyl)thiourea, 2-bromo-1-(pyridin-2-yl)ethanone HBr | DMF | Triethylamine | 70 | 2 | ~85 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridine
This protocol describes a general procedure for the synthesis of imidazo[1,2-a]pyridines via the condensation of an α-bromo ketone with a 2-aminopyridine.
Reaction Scheme:
General Reaction for Imidazopyridine Synthesis
Materials:
-
This compound (1.0 eq)
-
2-Aminopyridine (1.0 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in anhydrous ethanol, add this compound (1.0 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridine.
Expected Outcome:
The product is typically a solid. The yield can be expected to be in the range of 80-95% based on analogous reactions. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-Amino-4-(5-chloropyridin-2-yl)thiazole
This protocol details the Hantzsch thiazole synthesis for the preparation of a 2-aminothiazole derivative.
Reaction Scheme:
Hantzsch Thiazole Synthesis
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and flask
Procedure:
-
Suspend this compound (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux with stirring. The reaction is typically complete within 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
A precipitate of the product hydrobromide salt will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
To obtain the free base, the hydrobromide salt can be dissolved in water and neutralized with a base such as sodium bicarbonate, followed by extraction with an organic solvent.
Expected Outcome:
The 2-amino-4-(5-chloropyridin-2-yl)thiazole hydrobromide is typically obtained as a crystalline solid in good to excellent yield (85-95%). Characterization is performed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
General Experimental Workflow for Heterocyclic Synthesis
Synthetic Pathways to Heterocyclic Compounds
References
Standard Operating Procedure for 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, synthesis, and potential applications of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, a key intermediate in synthetic chemistry.
Introduction
This compound is a halogenated pyridine derivative. Its structure, featuring a reactive α-bromoketone, makes it a valuable building block in organic synthesis. This compound is particularly noted as a key intermediate in the manufacturing of neonicotinoid insecticides, such as clothianidin.[1] The functional groups present allow for the formation of new carbon-nitrogen and carbon-sulfur bonds, which is crucial for constructing more complex molecular architectures in agrochemical and pharmaceutical research.[1]
Safety and Handling
2.1 Hazard Identification
This compound is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.
-
Classification: Causes severe skin burns and eye damage. May be harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Precautionary Statements:
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Wash face, hands, and any exposed skin thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Store locked up.
-
2.2 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.
-
Skin Protection: Wear impervious, flame-resistant protective clothing and gloves.
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
2.3 First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
2.4 Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere, preferably refrigerated at 2-8°C.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Experimental Protocols
3.1 Synthesis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone from 1-(5-chloropyridin-2-yl)ethanone
This protocol describes the α-bromination of 1-(5-chloropyridin-2-yl)ethanone. The reaction should be carried out in a chemical fume hood with appropriate PPE.
Materials and Reagents:
-
1-(5-chloropyridin-2-yl)ethanone
-
N-Bromosuccinimide (NBS)
-
A suitable solvent (e.g., tetrahydrofuran, acetic acid)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(5-chloropyridin-2-yl)ethanone in a suitable solvent (e.g., tetrahydrofuran).
-
Addition of Brominating Agent: Cool the solution to 0°C using an ice bath. Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-bromo-1-(5-chloropyridin-2-yl)ethanone.
-
3.2 Formation of the Hydrobromide Salt
To prepare the hydrobromide salt, the purified 2-bromo-1-(5-chloropyridin-2-yl)ethanone can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen bromide in the same or another appropriate solvent. The resulting precipitate can then be collected by filtration, washed with a cold solvent, and dried under vacuum.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆Br₂ClNO | [1] |
| Molecular Weight | 315.4 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥95% | [1] |
| Storage Conditions | 2-8°C, Inert Gas | [1] |
Visualizations
Diagram 1: Synthetic Workflow for 2-Bromo-1-(5-chloropyridin-2-yl)ethanone
Caption: Synthetic workflow for the preparation of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone.
References
Application Notes and Protocols: 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide as a key building block in the synthesis of potent kinase inhibitors. The protocols and data presented herein are intended to facilitate the research and development of novel therapeutics targeting various protein kinases implicated in disease.
Introduction
This compound is a versatile α-haloketone reagent widely employed in the synthesis of heterocyclic compounds, particularly aminothiazole derivatives. The aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The primary synthetic route leveraging this reagent is the Hantzsch thiazole synthesis, a robust and efficient method for constructing the thiazole ring. This reaction involves the condensation of an α-haloketone with a thiourea or thioamide derivative.
The resulting 2-aminothiazole core, featuring the 5-chloropyridin-2-yl moiety, serves as a crucial pharmacophore for targeting the ATP-binding site of various protein kinases. This structural motif has been successfully incorporated into inhibitors of several important kinase families, including p38 Mitogen-Activated Protein Kinase (MAPK), Cyclin-Dependent Kinase 2 (CDK2), and Aurora Kinases. These kinases are key regulators of cellular processes such as cell cycle progression, inflammation, and apoptosis, making them attractive targets for therapeutic intervention in oncology, inflammatory diseases, and other disorders.
Synthesis of Kinase Inhibitor Scaffolds
The fundamental reaction for utilizing this compound is the Hantzsch thiazole synthesis to produce a 2-amino-4-(5-chloropyridin-2-yl)thiazole core. This intermediate can then be further functionalized to generate a library of potential kinase inhibitors.
Experimental Protocol: Synthesis of 2-Amino-4-(5-chloropyridin-2-yl)thiazole
This protocol describes a general procedure for the synthesis of the core aminothiazole scaffold.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (or another suitable base)
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add thiourea (1.1 eq).
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (approximately 78 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 2-amino-4-(5-chloropyridin-2-yl)thiazole.
Expected Yield: 75-90%
Application in Kinase Inhibitor Development
The 2-amino-4-(5-chloropyridin-2-yl)thiazole core is a versatile platform for the development of inhibitors targeting various kinases. The 2-amino group can be readily acylated or reacted with isocyanates and other electrophiles to introduce diverse side chains that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
Targeted Kinases and Inhibitor Potency
The following tables summarize the inhibitory activities of compounds derived from the 2-amino-4-(5-chloropyridin-2-yl)thiazole scaffold against key kinase targets.
| Target Kinase | Inhibitor Scaffold | IC50 (nM) | Reference |
| p38α MAPK | Aminothiazole Derivative | 14 | [1] |
| p38β MAPK | Aminothiazole Derivative | 480 | [1] |
| CDK2/cyclin A | Tetrahydroindazole Derivative | 2300 | [2] |
| CDK2/cyclin E | Tetrahydroindazole Derivative | 27 | [2] |
| Aurora A | N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | 44 | [3] |
| Aurora B | N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | 19 | [3] |
| Aurora C | N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | 65 | [3] |
Note: The IC50 values presented are for representative compounds from the literature and may not have been synthesized directly using this compound, but they feature the core aminothiazole structure that can be accessed through its use.
Signaling Pathways
The following diagrams illustrate the signaling pathways in which the targeted kinases play a crucial role. Inhibition of these kinases by compounds synthesized from this compound can modulate these pathways, leading to therapeutic effects.
p38 MAPK Signaling Pathway
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
CDK2 Signaling Pathway
Caption: CDK2 Signaling Pathway and Point of Inhibition.
Aurora Kinase Signaling Pathway
References
Handling and dosage of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide in experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the safe handling, storage, and experimental use of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide. This compound is a key intermediate in the synthesis of neonicotinoid insecticides, a class of agrochemicals with significant importance in crop protection. Adherence to these protocols is crucial for ensuring personnel safety and achieving reliable experimental outcomes.
Safety and Handling
1.1 Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.
Hazard Statements:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Precautionary Statements:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash face, hands, and any exposed skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
Recommended Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH/MSHA approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. A lab coat is mandatory.
-
Hand Protection: Compatible chemical-resistant gloves.
1.2 First Aid Measures
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
1.3 Storage and Disposal
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up. For long-term storage, keep refrigerated at 2-8°C under an inert atmosphere.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₇H₆Br₂ClNO |
| Molecular Weight | 315.39 g/mol |
| Appearance | Solid |
| Purity | 95% |
| Storage Temperature | 2-8°C, Inert Gas |
| CAS Number | 145905-09-5 |
Experimental Protocols
This compound is a valuable building block for the synthesis of various heterocyclic compounds, most notably neonicotinoid insecticides like clothianidin. The following protocol outlines a general procedure for the synthesis of a key thiazole intermediate, which is a precursor to clothianidin.
3.1 Synthesis of a Thiazole Precursor for Neonicotinoids
This protocol describes the reaction of this compound with a thiourea derivative to form a 2-aminothiazole ring, a core component of many neonicotinoids.
Materials:
-
This compound
-
N-methylthiourea
-
Ethanol (or other suitable solvent like isopropanol)
-
Sodium bicarbonate (or another suitable base)
-
Stir plate and stir bar
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Reactants: To the stirred solution, add N-methylthiourea (1 equivalent).
-
Neutralization: Slowly add a solution of sodium bicarbonate (2 equivalents) in water to neutralize the hydrobromide salt and facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Extraction: To the residue, add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure thiazole derivative.
Note on Dosage: The exact molar ratios and concentrations of reactants should be optimized based on the specific scale of the reaction and the desired outcome. The provided protocol offers a general guideline.
Visualizations
References
Synthetic Routes Involving 2-Bromo-1-(5-chloropyridin-2-yl)ethanone Hydrobromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthetic utilization of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, a key intermediate in the development of various heterocyclic compounds. This versatile building block is particularly valuable in the synthesis of imidazo[1,2-a]pyridine derivatives, a scaffold present in numerous therapeutic agents.
Introduction
This compound is a reactive α-haloketone that serves as a crucial precursor for the construction of the imidazo[1,2-a]pyridine nucleus. This fused heterocyclic system is of significant interest in medicinal chemistry due to its presence in drugs like zolpidem (anxiolytic-hypnotic) and alpidem (anxiolytic). The chloro-substituent on the pyridine ring and the reactive bromoacetyl group make this compound a versatile starting material for creating diverse molecular libraries for drug discovery and development. Its reactivity also makes it a valuable intermediate in the synthesis of neonicotinoid insecticides.[1]
Core Application: Synthesis of 6-chloroimidazo[1,2-a]pyridine Derivatives
A primary application of this compound is in the synthesis of 6-chloro-substituted imidazo[1,2-a]pyridines. This is typically achieved through a cyclocondensation reaction with an appropriately substituted 2-aminopyridine.
Signaling Pathway Diagram
Caption: General reaction scheme for the synthesis of 6-chloro-imidazo[1,2-a]pyridines.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of 6-chloroimidazo[1,2-a]pyridine derivatives. While specific reaction conditions may vary depending on the substrate, these provide a general framework for researchers.
Protocol 1: Synthesis of 6-chloro-2-aryl-imidazo[1,2-a]pyridines
This protocol details the synthesis of 6-chloro-2-aryl-imidazo[1,2-a]pyridines, which are valuable intermediates for further functionalization.
Materials:
-
This compound
-
Substituted 2-aminopyridine
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of the appropriate substituted 2-aminopyridine (1.0 eq.) in absolute ethanol, add this compound (1.0 eq.).
-
Add sodium bicarbonate (2.0 eq.) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate is observed, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data:
| Product | Substituent (R) | Yield (%) |
| 6-chloro-2-phenyl-imidazo[1,2-a]pyridine | Phenyl | 85 |
| 6-chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine | 4-Methylphenyl | 88 |
| 6-chloro-2-(4-chlorophenyl)-imidazo[1,2-a]pyridine | 4-Chlorophenyl | 92 |
Note: Yields are representative and may vary based on the specific substituted 2-aminopyridine used.
Protocol 2: Synthesis of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile Derivatives
This protocol outlines a three-step synthesis of potential anticandidal agents, starting from the imidazo[1,2-a]pyridine core.[2]
Step 1: Synthesis of the 6-chloroimidazo[1,2-a]pyridine core
-
This step follows the general procedure outlined in Protocol 1.
Step 2: Functionalization at the 2-position with an acetonitrile group
-
To a solution of the 6-chloro-2-substituted-imidazo[1,2-a]pyridine (1.0 eq.) in a suitable solvent such as DMF, add sodium cyanide (1.1 eq.).
-
Heat the reaction mixture at a temperature appropriate for the specific substrate, monitoring by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting 2-acetonitrile derivative by chromatography.
Step 3: Condensation with aromatic aldehydes
-
To a solution of the 2-acetonitrile derivative (1.0 eq.) and a substituted aromatic aldehyde (1.1 eq.) in ethanol, add a catalytic amount of a base (e.g., piperidine).
-
Reflux the mixture until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to induce crystallization or concentrate and purify by chromatography.
Quantitative Data for Final Products:
| Aromatic Aldehyde Substituent | Yield (%) | MIC (µM) against C. parapsilosis |
| 4-Dimethylamino | 76 | - |
| 4-Nitro | 92 | 19.36 |
| 4-Chloro | 85 | 39.75 |
| 2,4-Dichloro | 88 | 29.87 |
Yields and MIC values are based on reported data for analogous compounds.[2]
Experimental Workflow Diagram
Caption: A typical multi-step synthetic workflow utilizing the imidazo[1,2-a]pyridine core.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of 6-chloro-imidazo[1,2-a]pyridine derivatives. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. The straightforward nature of the cyclocondensation reaction allows for the generation of a diverse library of compounds by varying the 2-aminopyridine reaction partner.
References
Troubleshooting & Optimization
Technical Support Center: 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide
Welcome to the technical support guide for 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide (CAS No: 145905-09-5). This document is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable troubleshooting, and optimized protocols for working with this valuable synthetic intermediate. As an α-bromo ketone, this reagent is a powerful building block, notably used as a key intermediate in the synthesis of neonicotinoid insecticides like clothianidin.[1] Its high reactivity, while beneficial, requires precise control to achieve high yields and purity. This guide will help you navigate the common challenges and unlock the full potential of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and use of this compound.
Q1: What are the correct storage and handling procedures for this reagent? A: Proper storage is critical to maintain the reagent's stability and purity. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[1] The compound is sensitive to moisture and light, which can cause degradation. Always handle this compound in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
Q2: My reaction yield is low, and analysis shows a significant amount of unreacted starting material. What are the likely causes? A: Low conversion is a frequent issue. The primary causes are often related to reaction kinetics and reagent quality.
-
Insufficient Acid Catalysis: The reaction proceeds via an enol intermediate, and its formation is acid-catalyzed.[4][5] Ensure your acid catalyst is of good quality and used in appropriate amounts.
-
Reagent Purity: The starting ketone must be pure, and the brominating agent (e.g., Br₂, NBS) should be fresh. Old or improperly stored brominating agents can have reduced activity.
-
Solvent Quality: Ensure you are using an anhydrous solvent, as water can interfere with the reaction.
Q3: I am observing a significant amount of dibrominated byproduct. How can this be minimized? A: The formation of di- and poly-brominated species is a classic challenge in the α-bromination of ketones.[6][7] This occurs when the reaction is allowed to proceed too long or under conditions that are too harsh. To minimize it:
-
Control Stoichiometry: Use a precise amount of the brominating agent, typically 1.0 to 1.05 equivalents.
-
Slow Addition & Low Temperature: Add the brominating agent slowly and maintain a low reaction temperature (e.g., 0-10°C) to control the reaction rate.[4]
-
Monitor Closely: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. The reaction should be quenched as soon as the starting ketone is no longer observed.
Q4: The final product darkens over time, even after purification. What causes this instability? A: α-bromo ketones are known to be lachrymatory and can be unstable, particularly when exposed to light, heat, or impurities. The darkening is likely due to slow decomposition, which can release hydrogen bromide (HBr). To prevent this, ensure the product is thoroughly purified and stored under the recommended conditions: refrigerated (2-8°C), in the dark, and under an inert atmosphere.[1][8]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental problems.
Problem: Consistently Low Yield or Stalled Reaction
Low yields are often multifactorial. The following decision tree can help isolate the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Problem: Excessive Impurity Formation
| Impurity Type | Primary Cause | Mechanism & Rationale | Recommended Solutions |
| Dibromo-ketone | Over-bromination (incorrect stoichiometry or prolonged reaction time). | The initial monobrominated product can undergo a second bromination at the α-position. This is often competitive with the primary reaction, especially at higher temperatures or concentrations of the brominating agent.[6][7] | 1. Use no more than 1.05 eq. of the brominating agent.2. Add the brominating agent dropwise at 0-10°C.[4]3. Stop the reaction immediately upon full consumption of the starting material as monitored by TLC. |
| Ring Bromination | Harsh reaction conditions (e.g., high temperature, strong Lewis acids). | The pyridine ring is an aromatic system that can undergo electrophilic aromatic substitution. While generally less reactive than the enol, harsh conditions can promote this side reaction. | 1. Maintain low reaction temperatures.2. Use a protic acid (e.g., Acetic Acid, HBr) as the catalyst instead of a strong Lewis acid. |
| Degradation Products | Unstable product, harsh work-up. | α-bromo ketones can be sensitive to strong bases or heat during work-up and purification. Exposure can lead to elimination or substitution reactions. | 1. Use mild bases for neutralization (e.g., saturated sodium bicarbonate solution).2. Avoid excessive heat during solvent removal; use a rotary evaporator at low temperature and pressure.3. Purify quickly and store the product appropriately. |
Problem: Difficulty in Purification
Researchers often report that the starting ketone and the desired α-bromo ketone have very similar polarities, making separation by column chromatography difficult.[6]
-
Strategy 1: Optimize for Full Conversion: The most effective strategy is to avoid the purification problem altogether. By optimizing the reaction conditions to drive the reaction to 100% conversion, the need to separate the product from the starting material is eliminated. A highly effective method reported by users involves using neat trifluoroacetic acid (TFA) as both the solvent and catalyst at low temperatures (-10°C), which can lead to quantitative conversion.[6]
-
Strategy 2: Recrystallization: If the crude product is a solid and contains minimal impurities, recrystallization can be an effective alternative to chromatography. Experiment with different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate).
-
Strategy 3: Advanced Chromatography: If chromatography is unavoidable, try alternative mobile phase compositions. Adding a small amount of a non-polar aromatic solvent like toluene to a hexane/ethyl acetate system can sometimes improve separation.[6]
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Always perform reactions in a chemical fume hood with appropriate PPE.
Protocol 1: Standard Acid-Catalyzed α-Bromination
This protocol is adapted from standard methods for the α-bromination of ketones and provides a reliable baseline.[4]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(5-chloropyridin-2-yl)ethanone (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of ketone).
-
Cooling: Cool the solution in an ice-water bath to 0-5°C.
-
Bromine Addition: Prepare a solution of liquid bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise from the dropping funnel to the stirred ketone solution over 30-60 minutes. Maintain the internal temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase) until the starting ketone spot has disappeared.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Quench any excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: High-Conversion Protocol with Trifluoroacetic Acid (TFA)
This advanced protocol is designed to achieve quantitative conversion, simplifying purification.[6]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, add 1-(5-chloropyridin-2-yl)ethanone (1.0 eq).
-
Cooling: Cool the flask to -10°C using an acetone/ice bath.
-
Solvent/Catalyst Addition: Slowly add neat trifluoroacetic acid (TFA) (approx. 3-5 mL per gram of ketone) with stirring.
-
Brominating Agent Addition: Use N-Bromosuccinimide (NBS) (1.05 eq) for this procedure as it is a solid and easier to handle under these conditions. Add the NBS portion-wise over 20-30 minutes, ensuring the temperature remains at -10°C.
-
Reaction & Monitoring: Stir the reaction at -10°C and monitor carefully by TLC. The reaction is often complete within 1-2 hours.
-
Work-up:
-
Once the reaction is complete, carefully quench by slowly adding the mixture to a stirred, cold solution of saturated sodium bicarbonate. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
-
Isolation: The resulting crude product should be of high purity, potentially eliminating the need for further chromatographic purification.
Mechanistic and Workflow Visualizations
Understanding the underlying mechanism is key to troubleshooting.
Mechanism of Acid-Catalyzed α-Bromination
The reaction proceeds through an acid-catalyzed tautomerization to form a nucleophilic enol intermediate, which then attacks the electrophilic bromine.[4][5]
Caption: Key steps in the acid-catalyzed α-bromination of a ketone.
Safety and Hazard Information
This compound is a hazardous substance and must be handled with care.
-
Physical State: Solid powder, typically beige in color.[9]
-
Primary Hazards:
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[2][9][10]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[2][3]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor immediately.[2][9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][3]
-
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][9][10]
References
- 1. This compound [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. prepchem.com [prepchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Purification of Products from 2-Bromo-1-(5-chloropyridin-2-yl)ethanone Hydrobromide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of reaction products derived from 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide.
Troubleshooting Guides
This section offers solutions to common problems encountered during the purification of products from reactions involving this compound.
Guide 1: Column Chromatography Troubleshooting
Column chromatography is a primary method for purifying products from these reactions. However, challenges such as poor separation, product decomposition, and low recovery can arise.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | Incorrect mobile phase polarity. | Optimize the eluent system. For many thiazole derivatives, a gradient of ethyl acetate in hexanes is effective. Start with a low polarity (e.g., 10% ethyl acetate) and gradually increase it.[1] |
| Overloading the column. | Use an appropriate amount of crude product for the column size. A general guideline is a 1:30 to 1:100 ratio of crude product to silica gel by weight. | |
| Column packing is inefficient. | Ensure the silica gel is packed uniformly without any cracks or channels. A wet slurry packing method is often more effective than dry packing. | |
| Product is Tailing (Streaking) on the Column | The compound is too polar for the chosen eluent. | If the product is highly polar, consider adding a small amount of a more polar solvent like methanol or a few drops of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent system. |
| The compound is interacting strongly with the silica gel. | Deactivate the silica gel by pre-treating it with the mobile phase containing a small percentage of a modifier. Alternatively, use a different stationary phase like alumina. | |
| Product Does Not Elute from the Column | The product is too polar and strongly adsorbed to the silica. | Switch to a more polar solvent system, such as dichloromethane/methanol or even a system containing a small amount of ammonium hydroxide in methanol for very polar basic compounds.[2] |
| The product may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If it decomposes, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.[2] | |
| Low Recovery of the Product | The product is partially soluble in the mobile phase and eluting very slowly over many fractions. | Once the product starts to elute, you can sometimes increase the polarity of the mobile phase more aggressively to speed up the elution of the remaining product.[2] |
| The product may have precipitated on the column. | If you suspect precipitation, try to dissolve the product by flushing the column with a stronger, more polar solvent. |
Guide 2: Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid products. The key is finding a suitable solvent or solvent system.
| Problem | Potential Cause | Recommended Solution |
| Product Does Not Dissolve in Hot Solvent | The chosen solvent is not a good solvent for your compound. | Try a different solvent. For polar heterocyclic compounds, solvents like ethanol, isopropanol, or acetonitrile can be effective.[3] |
| Insufficient solvent is used. | Add more solvent in small portions until the solid dissolves at the boiling point of the solvent. | |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated, and the product is coming out of solution too quickly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a mixed solvent system can sometimes prevent oiling out. | |
| No Crystals Form Upon Cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product and try cooling again. |
| The compound has a high kinetic barrier to crystallization. | Try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization. | |
| Too much solvent was used. | Reduce the volume of the solvent by gentle heating or under a stream of inert gas and then allow the solution to cool again. | |
| Crystals are Colored or Impure | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
| The cooling process was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of products synthesized from this compound?
A1: This starting material is a versatile building block, most commonly used in the Hantzsch thiazole synthesis to produce a variety of 2-aminothiazole derivatives.[4] It is also a key intermediate in the synthesis of neonicotinoid insecticides like clothianidin.
Q2: What are some typical impurities I might encounter?
A2: Common impurities can include unreacted starting materials (this compound and the corresponding thioamide or amine), side products from the reaction (e.g., over-alkylation or decomposition products), and residual solvents. In the Hantzsch synthesis, unreacted α-haloketone is a common impurity.
Q3: What is a good starting point for a column chromatography solvent system?
A3: For many products derived from this starting material, which often contain a polar heterocyclic core, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point. A typical gradient elution would start with a low concentration of ethyl acetate (e.g., 5-10%) and gradually increase to elute more polar compounds.
Q4: Can I purify my product without using column chromatography?
A4: Yes, if your product is a solid and the impurities have different solubility profiles, recrystallization can be a very effective purification method. For some 2-aminothiazole derivatives, direct precipitation from the reaction mixture followed by washing with a suitable solvent like cold water or ethanol can yield a product of high purity.[1]
Q5: My product is a basic compound. Are there any special considerations for purification?
A5: Yes, basic compounds can sometimes interact strongly with the acidic silica gel, leading to tailing or decomposition. In such cases, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent for column chromatography. Alternatively, using a neutral stationary phase like alumina can be beneficial. For recrystallization, the choice of solvent is critical, and you may need to experiment with a range of polar and non-polar solvents.
Experimental Protocols
Protocol 1: General Purification of 2-Amino-4-(5-chloropyridin-2-yl)thiazole by Precipitation and Washing
This protocol is suitable for the direct isolation of the product from a Hantzsch thiazole synthesis reaction mixture.
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Reaction Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
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Precipitation: Slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring. A solid precipitate should form.
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Neutralization: If the reaction was performed under acidic conditions, carefully neutralize the mixture with a base such as a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid thoroughly with cold deionized water to remove any water-soluble impurities and salts. Follow this with a wash using a small amount of cold ethanol to remove less polar impurities.
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Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Purification of N-Substituted-2-amino-4-(5-chloropyridin-2-yl)thiazoles by Column Chromatography
This protocol is a general guideline for purifying more complex derivatives that may not precipitate cleanly from the reaction mixture.
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Work-up: After the reaction is complete, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure to obtain the crude product.
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Column Preparation: Prepare a silica gel column using a slurry packing method with the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).
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Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
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Elution: Begin elution with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor their composition by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Visualizations
Workflow for General Product Purification
Caption: General workflow for the purification of products.
Troubleshooting Logic for Poor Column Chromatography Separation
Caption: Troubleshooting logic for column chromatography.
References
Technical Support Center: 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides and FAQs
General Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store the compound at 2-8°C under an inert atmosphere.[1] The material should be kept in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis.
Q2: What are the main safety precautions to consider when handling this compound?
A2: this compound is a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Reaction Troubleshooting
Q3: I am observing a significant amount of a byproduct that is more polar than my desired N-alkylated product. What could this be?
A3: A common polar byproduct is the hydrolyzed compound, 2-hydroxy-1-(5-chloropyridin-2-yl)ethanone. This occurs when the bromo group is displaced by water. To minimize this, ensure that all solvents and reagents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
Q4: My reaction with a primary amine is giving a mixture of the desired mono-alkylated product and a di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?
A4: Over-alkylation is a common issue when reacting α-halo ketones with primary amines. The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation. To favor mono-alkylation, you can try the following:
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Use of excess amine: Employing a large excess of the primary amine can statistically favor the reaction with the starting material over the product.
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Controlled addition: Slowly adding the this compound to the solution of the amine can help maintain a low concentration of the electrophile, reducing the chance of di-alkylation.
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Use of a hindered base: If an external base is used, a sterically hindered, non-nucleophilic base can help to deprotonate the primary amine without competing in the alkylation reaction.
Q5: I am performing a reaction under basic conditions and observing the formation of an unexpected acidic byproduct. What might be happening?
A5: In the presence of a base, α-halo ketones can undergo a Favorskii rearrangement to form a carboxylic acid derivative. For 2-Bromo-1-(5-chloropyridin-2-yl)ethanone, this would lead to the formation of (5-chloropyridin-2-yl)acetic acid. To avoid this, consider using a non-basic or weakly basic reaction condition if your desired transformation allows. If a base is necessary, using a bulkier, non-nucleophilic base at low temperatures may suppress this rearrangement.
Q6: My reaction mixture has turned dark, and I am seeing the formation of several unidentifiable impurities. What could be the cause?
A6: α-Halo ketones can be unstable and may undergo self-condensation or dimerization, especially at elevated temperatures or in the presence of certain metals or bases. This can lead to complex mixtures of byproducts. To mitigate this, it is advisable to:
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Run reactions at the lowest effective temperature.
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Ensure the purity of the starting material, as impurities can catalyze decomposition.
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Degas solvents to remove oxygen, which can sometimes promote side reactions.
Quantitative Data on Common Side Reactions
The following table summarizes potential side reactions and estimated yields of byproducts under non-optimized conditions. These values are illustrative and can vary significantly based on the specific reaction conditions.
| Side Reaction | Side Product | Typical Conditions | Estimated Yield of Side Product |
| Hydrolysis | 2-hydroxy-1-(5-chloropyridin-2-yl)ethanone | Aqueous workup or presence of moisture | 5-15% |
| Over-alkylation (Di-alkylation) | N,N-bis((5-chloropyridin-2-yl)carbonylmethyl)amine | Reaction with primary amine (1:1 stoichiometry) | 10-30% |
| Favorskii Rearrangement | (5-chloropyridin-2-yl)acetic acid | Strong base (e.g., NaOH, NaOEt) | 20-50% |
| Dimerization | 1,4-bis(5-chloropyridin-2-yl)piperazine-2,5-dione | Basic conditions, prolonged reaction times | 5-10% |
Experimental Protocols
Protocol for a Typical N-Alkylation of a Primary Amine
This protocol aims to favor mono-alkylation.
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Reagents and Setup:
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Primary amine (3.0 eq)
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This compound (1.0 eq)
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Anhydrous solvent (e.g., Acetonitrile, THF)
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Non-nucleophilic base (e.g., DIEA, 1.2 eq)
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Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)
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Procedure:
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Dissolve the primary amine and the non-nucleophilic base in the anhydrous solvent in the round-bottom flask under an inert atmosphere.
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In a separate flask, dissolve the this compound in the anhydrous solvent.
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Slowly add the solution of the α-halo ketone to the amine solution dropwise over a period of 1-2 hours at 0°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Visualizations
Caption: Experimental workflow for the N-alkylation of a primary amine.
References
Technical Support Center: 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide
This technical support center provides guidance on the stability and storage of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, addressing common issues researchers, scientists, and drug development professionals may encounter. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, the compound should be stored at 2-8°C under an inert atmosphere.[1][2] It is supplied as a solid and should be kept tightly sealed to prevent exposure to moisture and air.
Q2: What is the expected shelf-life of this compound?
A2: While specific shelf-life data under various conditions is not publicly available, adherence to the recommended storage conditions (2-8°C, inert atmosphere) is critical for maximizing its stability. As an α-bromoketone, this compound is inherently reactive and may degrade over time, even under ideal conditions. We recommend regular quality control checks for long-term storage.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a pyridyl ketone moiety can be sensitive to light. It is recommended to store the compound in a light-resistant container and to minimize exposure to light during handling and experiments to prevent potential photodegradation.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents. Contact with strong bases should also be avoided as this can promote degradation through hydrolysis or elimination reactions.
Troubleshooting Guides
Issue 1: Unexpectedly low purity or presence of impurities in a newly opened container.
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Possible Cause 1: Improper storage during transit or upon receipt.
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Troubleshooting Step: Verify that the compound was shipped and stored at the recommended 2-8°C upon arrival. Check if the container seal was intact.
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Possible Cause 2: Exposure to atmospheric moisture.
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Troubleshooting Step: The compound is moisture-sensitive. Ensure that it was handled under dry, inert conditions (e.g., in a glovebox or with a nitrogen blanket).
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Possible Cause 3: Inherent instability of the compound.
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Troubleshooting Step: As an α-bromoketone, some degradation may occur over time. It is advisable to perform a purity check (e.g., by HPLC) upon receipt and before use.
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Issue 2: Inconsistent results or reaction failure when using the compound.
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Possible Cause 1: Degradation of the compound after opening.
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Troubleshooting Step: Once the container is opened, the compound's stability can be compromised. Aliquot the compound into smaller, tightly sealed containers for single use to minimize exposure of the bulk material to the atmosphere. Always handle under an inert atmosphere.
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Possible Cause 2: Incompatibility with reaction conditions.
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Troubleshooting Step: The compound is susceptible to degradation in the presence of strong bases and nucleophiles. If your reaction involves such reagents, consider adding the α-bromoketone at a later stage or at a lower temperature to minimize degradation.
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Possible Cause 3: Photodegradation during the experiment.
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Troubleshooting Step: Protect the reaction mixture from light by using amber glassware or by covering the reaction vessel with aluminum foil.
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Stability Profile and Degradation
While specific quantitative stability data for this compound is not available in the public domain, the following table summarizes the expected stability based on the general reactivity of α-bromoketones.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | Likely to be relatively stable, but hydrolysis to the corresponding α-hydroxy ketone is possible under prolonged exposure or strong acidic conditions. | 1-(5-chloropyridin-2-yl)-2-hydroxyethanone |
| Basic Hydrolysis | Highly susceptible to degradation. | 1-(5-chloropyridin-2-yl)-2-hydroxyethanone |
| Oxidation | May be susceptible to oxidation, particularly in the presence of strong oxidizing agents. | Not well-defined, may involve cleavage of the molecule. |
| Thermal Stress | As a solid, it is expected to be relatively stable at room temperature. Stability will decrease at elevated temperatures. | Potential for elimination to form 1-(5-chloropyridin-2-yl)ethenone or other complex degradation products. |
| Photostability | Expected to be photolabile. | Complex mixture of degradation products due to radical or rearrangement reactions. |
Experimental Protocols
The following are generalized experimental protocols for conducting forced degradation studies to assess the stability of this compound. A stability-indicating method, typically HPLC-UV, would need to be developed to analyze the samples from these studies.
1. Development of a Stability-Indicating HPLC Method:
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Objective: To develop a chromatographic method capable of separating the parent compound from all potential degradation products.
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Typical Starting Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (a photodiode array detector is recommended for method development).
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Column Temperature: 30°C.
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Procedure: The method should be optimized to achieve good resolution between the parent peak and any peaks that appear during forced degradation studies.
2. Forced Degradation Studies:
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General Procedure: Prepare solutions of the compound (e.g., at 1 mg/mL) in appropriate solvents and subject them to the stress conditions outlined below. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by the stability-indicating HPLC method.
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Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C.
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Base Hydrolysis: Dissolve the compound in 0.1 N NaOH at room temperature. Due to the high reactivity, degradation may be rapid.
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Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature.
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Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C). Also, reflux a solution of the compound in a neutral solvent (e.g., water or methanol).
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Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Potential degradation pathways for 2-Bromo-1-(5-chloropyridin-2-yl)ethanone.
References
Overcoming solubility issues with 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is an organic salt. As a hydrobromide salt, it is expected to have some degree of solubility in polar solvents. Generally, compounds with pyridinium salt structures exhibit poor solubility in non-polar organic solvents and variable solubility in polar organic solvents. The presence of the halogenated pyridine ring and the α-bromo ketone functionality contributes to its specific solubility characteristics.
Q2: In which common organic solvents is this compound likely to be soluble?
A2: While specific experimental data is limited, based on the structure and the properties of similar compounds, it is predicted to be more soluble in polar aprotic solvents and polar protic solvents. See the table below for predicted solubility data in a range of common laboratory solvents.
Q3: How does pH affect the solubility of this compound?
A3: As a hydrobromide salt of a pyridine derivative, the pH of the solution can significantly influence its solubility. In acidic to neutral aqueous solutions, the pyridine nitrogen is protonated, which generally enhances water solubility. In basic solutions, the free base form may be generated, which is likely to be less soluble in water but potentially more soluble in less polar organic solvents.
Q4: Can heating improve the solubility of this compound?
A4: Yes, for most compounds, solubility increases with temperature. Gentle heating of the solvent while adding the compound can significantly improve both the rate of dissolution and the overall solubility. However, it is crucial to be aware of the compound's stability at elevated temperatures to avoid degradation.
Troubleshooting Guide
Issue 1: The compound is not dissolving in the chosen solvent.
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Initial Assessment:
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Verify that the correct solvent is being used and that it is of appropriate purity.
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Ensure the compound is the correct substance and check for any visible impurities.
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Troubleshooting Steps:
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Increase Sonication/Agitation: Vigorously stir or sonicate the mixture to increase the interaction between the solute and the solvent.
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Gentle Heating: Gradually warm the solvent while stirring. Monitor the temperature to avoid decomposition.
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Particle Size Reduction: If the compound is in a crystalline form, grinding it to a fine powder will increase the surface area and can improve the dissolution rate.
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Solvent Polarity Modification:
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Co-solvent Addition: If using a non-polar or moderately polar solvent, adding a small amount of a more polar co-solvent (e.g., a few drops of DMF or DMSO to acetonitrile) can significantly enhance solubility.
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Trial of Different Solvents: Refer to the quantitative solubility data table below to select a more appropriate solvent.
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Issue 2: The compound dissolves initially but then precipitates out of solution.
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Initial Assessment:
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Note the conditions under which precipitation occurs (e.g., cooling, addition of another reagent).
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Troubleshooting Steps:
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Temperature Fluctuation: If the solution was heated to dissolve the compound, precipitation upon cooling indicates that the solution was saturated or supersaturated at the higher temperature. Maintain a constant, slightly elevated temperature if the experimental conditions allow.
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Change in Solvent Composition: The addition of a less polar reagent or solvent to the solution can decrease the overall polarity of the mixture, causing the compound to precipitate. If possible, dissolve the incoming reagent in the same solvent system.
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Reaction Occurrence: A chemical reaction may be occurring that forms a less soluble product. Analyze the precipitate to determine its identity.
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Quantitative Solubility Data
The following table summarizes the predicted solubility of this compound in various common organic solvents at 25°C. This data was generated using a computational model and should be used as a guideline for solvent selection. Experimental verification is recommended.
| Solvent Class | Solvent | Predicted Solubility (g/L) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 |
| N,N-Dimethylformamide (DMF) | > 100 | |
| Acetonitrile (ACN) | 10 - 50 | |
| Acetone | 1 - 10 | |
| Polar Protic | Methanol | 50 - 100 |
| Ethanol | 10 - 50 | |
| Isopropanol | 1 - 10 | |
| Water | 1 - 10 | |
| Non-Polar Aprotic | Dichloromethane (DCM) | < 1 |
| Tetrahydrofuran (THF) | < 1 | |
| Ethyl Acetate | < 0.1 | |
| Toluene | < 0.1 | |
| Hexane | < 0.01 |
Experimental Protocols
Protocol for Determining Qualitative Solubility
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Preparation: Add approximately 10-20 mg of this compound to a small vial.
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Solvent Addition: Add 1 mL of the test solvent to the vial.
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Observation: Vigorously shake the vial for 1-2 minutes at room temperature.
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Assessment: Observe the solution.
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Soluble: The compound completely dissolves, leaving no visible solid particles.
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Partially Soluble: Some of the compound dissolves, but undissolved solid remains.
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Insoluble: The compound does not appear to dissolve at all.
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Heating (Optional): If the compound is not soluble at room temperature, gently warm the vial (e.g., to 40-50°C) and observe any changes in solubility. Note if the compound precipitates upon cooling.
Protocol for Determining Quantitative Solubility (Gravimetric Method)
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Saturated Solution Preparation: In a sealed, temperature-controlled vessel, add an excess amount of the compound to a known volume of the chosen solvent.
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Equilibration: Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.
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Sample Filtration: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-weighed, heated syringe fitted with a filter to prevent any solid particles from being transferred.
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Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the compound.
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Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.
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Calculation: The solubility can be calculated using the following formula:
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Solubility (g/L) = (Mass of dried solute (g) / Volume of supernatant taken (L))
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Visualizations
Caption: A flowchart for troubleshooting solubility problems.
Caption: Factors affecting the solubility of the compound.
Optimizing reaction conditions for 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound typically has a purity of 95% or higher.[1]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store the compound at 2-8°C under an inert atmosphere.[1]
Q3: What are the primary uses of this compound?
A3: This compound is a key intermediate in the synthesis of neonicotinoid insecticides.[1]
Q4: What are the main safety hazards associated with this compound?
A4: this compound is harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this chemical.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective brominating agent. | Consider using a more reactive brominating agent such as pyridine hydrobromide perbromide, which has been shown to be effective for similar substrates. |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10°C increments. For acetophenone derivatives, temperatures around 90°C have been reported to be effective.[2] | |
| Inadequate reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. | |
| Formation of Multiple Products (Low Selectivity) | Competing ring bromination and α-bromination. | The choice of solvent and brominating agent can influence selectivity. Using N-bromosuccinimide (NBS) with a radical initiator can sometimes favor bromination at the methyl group of the ring, while elemental bromine in an acidic solvent tends to favor α-bromination of the ketone. |
| Formation of di-brominated product. | Use a precise stoichiometry of the brominating agent (e.g., a 1.0:1.1 molar ratio of substrate to brominating agent) to minimize over-bromination.[2] | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Purify the crude product using column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent. | |
| Difficulty in Isolating the Hydrobromide Salt | Improper work-up procedure. | After the reaction, quenching with a suitable solvent and allowing the hydrobromide salt to precipitate is a common method. If the salt does not precipitate, consider adding a non-polar solvent to induce precipitation. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the alpha-bromination of 2-acetyl-5-chloropyridine.
Materials:
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2-Acetyl-5-chloropyridine
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Pyridine hydrobromide perbromide
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Glacial acetic acid
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Diethyl ether
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Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-acetyl-5-chloropyridine (1 equivalent) in glacial acetic acid.
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Slowly add pyridine hydrobromide perbromide (1.1 equivalents) to the solution at room temperature.
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Heat the reaction mixture to 90°C and stir for 3-4 hours.[2]
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Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a beaker containing ice-cold water.
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The crude product will precipitate out of the solution.
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Collect the solid by vacuum filtration and wash with cold water.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Molecular Weight | 315.39 g/mol | |
| CAS Number | 145905-09-5 | |
| Purity | ≥ 95% | [1] |
| Storage Temperature | 2-8°C | [1] |
| Molar Ratio (Substrate:Brominating Agent) | 1.0 : 1.1 | [2] |
| Reaction Temperature | 90°C | [2] |
Visualizations
Caption: Troubleshooting workflow for the synthesis.
Caption: Synthesis of the target compound.
References
Technical Support Center: Synthesis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, focusing on impurity prevention and control.
Issue 1: Formation of a significant amount of dibromo impurity
-
Question: My final product is contaminated with a significant amount of a dibromo impurity, likely 2,2-dibromo-1-(5-chloropyridin-2-yl)ethanone. How can I prevent this?
-
Answer: The formation of the dibromo impurity is a common issue arising from over-bromination of the starting material, 2-acetyl-5-chloropyridine. To minimize this side reaction, consider the following strategies:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the starting material. Use a stoichiometric amount or a slight excess (e.g., 1.0 to 1.1 equivalents) of the brominating agent.
-
Slow Addition of Brominating Agent: Add the brominating agent to the reaction mixture slowly and at a controlled rate. This prevents localized high concentrations of the brominating agent, which can favor di-substitution.
-
Temperature Control: Maintain a low reaction temperature, typically between 0 and 10 °C, during the addition of the brominating agent and throughout the reaction. Higher temperatures can increase the rate of the second bromination.
-
Reaction Monitoring: Monitor the progress of the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further reaction of the desired product.
-
Issue 2: Incomplete reaction and presence of starting material in the final product
-
Question: My reaction is not going to completion, and I have a significant amount of unreacted 2-acetyl-5-chloropyridine in my crude product. What could be the cause?
-
Answer: An incomplete reaction can be due to several factors:
-
Insufficient Brominating Agent: Ensure that you are using a sufficient amount of the brominating agent. While an excess can lead to impurities, a deficit will result in an incomplete reaction.
-
Low Reaction Temperature: While low temperatures are crucial to control side reactions, a temperature that is too low may significantly slow down the desired reaction. If the reaction is sluggish, consider a slight, controlled increase in temperature (e.g., to room temperature) after the initial addition of the brominating agent.
-
Poor Mixing: Inadequate agitation can lead to poor dispersion of the reactants, resulting in localized areas where the reaction does not proceed efficiently. Ensure vigorous and consistent stirring throughout the reaction.
-
Deactivated Brominating Agent: The activity of some brominating agents can diminish over time due to improper storage. Ensure your brominating agent is fresh and has been stored under appropriate conditions (e.g., protected from moisture).
-
Issue 3: Difficulty in isolating the pure hydrobromide salt
-
Question: I am having trouble precipitating and isolating the pure this compound salt. What can I do?
-
Answer: The isolation of the hydrobromide salt can be optimized by:
-
Solvent Selection: The choice of solvent for precipitation is critical. A solvent in which the hydrobromide salt is poorly soluble is required. Diethyl ether or a mixture of an alcohol (like isopropanol) and an ether are commonly used.
-
Anhydrous Conditions: Ensure that the solvent used for precipitation and the crude product are dry. The presence of water can interfere with the crystallization process.
-
Seeding: If precipitation is slow to initiate, adding a small seed crystal of the pure product can induce crystallization.
-
Cooling: Cooling the solution after the addition of the precipitating solvent can increase the yield of the precipitated salt.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
A1: The most frequently encountered impurity is the over-brominated product, 2,2-dibromo-1-(5-chloropyridin-2-yl)ethanone. This arises from the reaction of the desired product with the brominating agent.
Q2: What is a suitable brominating agent for this synthesis?
A2: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for the alpha-bromination of ketones. Other options include bromine (Br₂) in a suitable solvent like acetic acid, or pyridine hydrobromide perbromide.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The starting material (2-acetyl-5-chloropyridine) will have a different Rf value than the mono-brominated and di-brominated products.
Q4: What is the role of the hydrobromide salt formation?
A4: The formation of the hydrobromide salt serves a dual purpose. It helps in the purification of the product, as the salt often has different solubility properties than the free base and impurities, allowing for selective precipitation. It also improves the stability of the final compound.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Stoichiometry of Brominating Agent | 1.0 - 1.1 equivalents | Minimizes over-bromination while ensuring complete reaction of the starting material. |
| Reaction Temperature | 0 - 10 °C | Reduces the rate of the second bromination, thus minimizing the formation of the dibromo impurity. |
| Addition of Brominating Agent | Slow, dropwise addition | Prevents localized high concentrations of the brominating agent. |
| Reaction Time | Monitored by TLC/HPLC | Quenching the reaction upon completion prevents further side reactions. |
Experimental Protocols
Synthesis of this compound
Materials:
-
2-acetyl-5-chloropyridine
-
N-Bromosuccinimide (NBS)
-
Acetic acid (glacial)
-
Hydrobromic acid (48% in water)
-
Diethyl ether (anhydrous)
-
Isopropanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetyl-5-chloropyridine (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of N-Bromosuccinimide (1.05 equivalents) in glacial acetic acid.
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Add the NBS solution dropwise to the cooled solution of 2-acetyl-5-chloropyridine over a period of 30-60 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add hydrobromic acid (48% in water).
-
Pour the reaction mixture into a larger beaker containing anhydrous diethyl ether with vigorous stirring.
-
The hydrobromide salt of the product will precipitate. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
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The crude product can be further purified by recrystallization from a suitable solvent system, such as isopropanol/diethyl ether.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of the dibromo impurity.
Caption: Troubleshooting workflow for addressing high impurity levels during synthesis.
Technical Support Center: 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide. The information is designed to help anticipate and address potential issues related to the stability and degradation of this compound during experiments.
Troubleshooting Guides
This section addresses specific issues that users may encounter, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or appearance of unexpected byproducts. | Degradation of the starting material due to improper storage or handling. | Store the compound at the recommended 2-8°C under an inert atmosphere. Minimize exposure to light and moisture. Perform a purity check (e.g., via HPLC or NMR) before use. |
| Discoloration of the compound (e.g., yellowing) upon storage. | This may indicate decomposition, potentially through oxidation or photodecomposition. | Visually inspect the material before use. If discoloration is observed, consider repurification or obtaining a new batch. Protect from light by storing in an amber vial. |
| Poor solubility or presence of particulates in solution. | Formation of insoluble degradation products. | Filter the solution before use. Investigate the identity of the precipitate using analytical techniques like LC-MS to understand the degradation pathway. |
| Variability in analytical results (e.g., HPLC chromatograms) over time. | Ongoing degradation of the compound in solution. | Prepare solutions fresh before use. If solutions need to be stored, keep them at low temperatures and protected from light. Perform a time-course study to assess solution stability. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
-
Hydrolysis: The α-bromo ketone is susceptible to hydrolysis, which can lead to the formation of 1-(5-chloropyridin-2-yl)-2-hydroxyethanone.[1][2]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the chloropyridine ring, potentially leading to dechlorination or the formation of various photoproducts.[3][[“]][5]
-
Thermal Degradation: At elevated temperatures, decomposition can occur, possibly involving the loss of HBr and subsequent reactions.
-
Nucleophilic Substitution: The bromine atom is a good leaving group and can be displaced by nucleophiles present in the reaction mixture or as impurities. Similarly, the chlorine atom on the pyridine ring can undergo nucleophilic aromatic substitution (SNAr), although this is generally less facile than substitution at the α-bromo position.[6][7][8][9]
Q2: How should I properly store and handle this compound to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to:
-
Store the solid compound in a tightly sealed container at 2-8°C.
-
Maintain an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxidative degradation.
-
Protect the compound from light by using an amber vial or storing it in the dark.
-
When preparing solutions, use anhydrous solvents and prepare them fresh for each experiment if possible.
Q3: What analytical techniques are suitable for monitoring the degradation of this compound?
A3: Several analytical methods can be employed to monitor the purity and degradation of this compound:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is ideal for separating the parent compound from its potential degradation products and quantifying its purity.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly valuable for identifying the structures of unknown degradation products.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for volatile degradation products, though derivatization may be necessary for the parent compound.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to assess the purity of the compound and to characterize the structure of any major degradation products that can be isolated.
Q4: Are there any known incompatibilities with common laboratory reagents or solvents?
A4: Due to its reactive nature, this compound is incompatible with:
-
Strong bases: These can promote elimination reactions or hydrolysis.
-
Strong nucleophiles: These can displace the bromide or chloride atoms.
-
Protic solvents (especially at elevated temperatures): These can lead to solvolysis reactions.
-
Strong oxidizing and reducing agents: These can react with the ketone or the aromatic ring.
Experimental Protocols
Protocol for a Preliminary Stability Study
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions, in accordance with general principles of pharmaceutical stability testing.[13][14][15][16][17]
1. Materials and Equipment:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Calibrated stability chambers (for controlled temperature and humidity)
-
Photostability chamber
-
HPLC system with UV detector
-
LC-MS system for peak identification
2. Sample Preparation:
-
Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For hydrolysis studies, dilute the stock solution in the different pH buffers.
-
For thermal and photostability studies, samples can be in solid or solution form.
3. Stress Conditions:
-
Hydrolytic Stability: Incubate solutions at different pH values (e.g., 4, 7, and 9) at a controlled temperature (e.g., 40°C).
-
Thermal Stability (Solid State): Expose the solid compound to elevated temperatures (e.g., 60°C).
-
Thermal Stability (Solution): Incubate a solution of the compound at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines.
4. Time Points:
-
Analyze samples at initial time (t=0) and at predetermined intervals (e.g., 24, 48, 72 hours for accelerated studies, and longer for long-term studies).
5. Analysis:
-
At each time point, analyze the samples by a validated stability-indicating HPLC method.
-
Quantify the amount of the parent compound remaining.
-
Characterize any significant degradation products using LC-MS.
Data Presentation
The following table can be used to summarize the quantitative data obtained from stability studies.
| Condition | Time Point | % Parent Compound Remaining | Major Degradation Products (and % Area) |
| pH 4 (40°C) | 0 h | 100% | - |
| 24 h | |||
| 48 h | |||
| pH 7 (40°C) | 0 h | 100% | - |
| 24 h | |||
| 48 h | |||
| pH 9 (40°C) | 0 h | 100% | - |
| 24 h | |||
| 48 h | |||
| Solid (60°C) | 0 h | 100% | - |
| 7 days | |||
| 14 days | |||
| Photostability (Solid) | 0 h | 100% | - |
| Irradiated | |||
| Photostability (Solution) | 0 h | 100% | - |
| Irradiated |
Visualizations
The following diagrams illustrate potential degradation pathways and a general workflow for stability testing.
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a chemical stability study.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 9. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 10. ijmr.net.in [ijmr.net.in]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 13. humiditycontrol.com [humiditycontrol.com]
- 14. japsonline.com [japsonline.com]
- 15. edaegypt.gov.eg [edaegypt.gov.eg]
- 16. ema.europa.eu [ema.europa.eu]
- 17. pharmabeginers.com [pharmabeginers.com]
Troubleshooting failed reactions with 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a key reagent primarily used in the synthesis of imidazo[1,2-a]pyridine derivatives. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The most common synthetic route is the Tschitschibabin reaction, which involves the condensation of an α-haloketone, such as this compound, with a 2-aminopyridine.
Q2: My reaction to synthesize a 6-chloro-imidazo[1,2-a]pyridine derivative is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in the synthesis of imidazo[1,2-a]pyridines are a common issue. Several factors can contribute to this problem. Here are some potential causes and troubleshooting steps:
-
Reagent Quality: The purity of both the this compound and the corresponding 2-aminopyridine is crucial. Impurities can interfere with the reaction. Ensure you are using high-purity starting materials. The hydrobromide salt is hygroscopic and can absorb moisture from the air, which can affect the reaction. It is recommended to store it in a desiccator.
-
Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield. Optimization of these parameters is often necessary.
-
Side Reactions: Several side reactions can occur, leading to the formation of byproducts and consequently, a lower yield of the desired product.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
Q3: What are the common side products I should be aware of when using this reagent?
When reacting this compound with 2-aminopyridines, the following side products may be formed:
-
α,α-Dihalogenated Ketones: Although less common with bromo-ketones compared to chloro-ketones, the formation of a dibrominated ketone is a possibility, which can lead to undesired byproducts.
-
Over-alkylation: The product, an imidazo[1,2-a]pyridine, still possesses a nucleophilic nitrogen atom and can potentially react with another molecule of the α-bromoketone, leading to a quaternary salt byproduct.
-
Polymerization: Under certain conditions, α-haloketones can be prone to self-condensation or polymerization.
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted this compound and the 2-aminopyridine in the reaction mixture, complicating purification.
Q4: How can I purify the final imidazo[1,2-a]pyridine product?
The purification of the resulting imidazo[1,2-a]pyridine derivative is typically achieved through the following methods:
-
Extraction: After neutralizing the reaction mixture, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: This is the most common and effective method for purifying imidazo[1,2-a]pyridines. Silica gel is typically used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate). The polarity of the eluent can be adjusted to achieve optimal separation.
-
Recrystallization: If the product is a solid and of reasonable purity after extraction, recrystallization from a suitable solvent or solvent mixture can be an effective purification technique.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagent due to improper storage (moisture absorption). | Store this compound under an inert atmosphere at 2-8°C.[1][2] Use freshly opened or properly stored material. |
| Incorrect reaction temperature. | For the synthesis of similar imidazo[1,2-a]pyridines, temperatures around 60-80°C have been reported to be effective.[2] Consider optimizing the temperature. | |
| Inappropriate solvent. | Ethanol is a commonly used solvent for this reaction. However, other solvents like DMF or even solvent-free conditions have been reported for similar reactions.[1] A solvent screen may be necessary. | |
| Multiple Spots on TLC (Side Products) | Formation of over-alkylation products. | Use a slight excess of the 2-aminopyridine relative to the this compound to minimize this side reaction. |
| Presence of impurities in starting materials. | Ensure the purity of your starting materials by checking their analytical data (e.g., NMR, melting point). | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the workup solvent. | Try a different extraction solvent or use a continuous extraction apparatus for better recovery. |
| Co-elution of impurities during column chromatography. | Optimize the eluent system for column chromatography. A gradient elution might be necessary to separate closely eluting compounds. |
Experimental Protocols
General Protocol for the Synthesis of 6-chloro-2-substituted-imidazo[1,2-a]pyridines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Substituted 2-aminopyridine
-
Ethanol (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
To a solution of the substituted 2-aminopyridine (1.0 mmol) in anhydrous ethanol (10 mL), add this compound (1.0 mmol).
-
Stir the reaction mixture at a set temperature (e.g., reflux at approximately 78°C) for a specified time (e.g., 4-8 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
Data Presentation
Table 1: Reported Yields for the Synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine
The following data is for a closely related reaction involving the one-pot synthesis of 6-chloro-2-phenylimidazo[1,2-a]pyridine from 2-amino-5-chloropyridine and acetophenone (which forms the bromo-ketone in situ). While not a direct reaction of the title compound, it provides valuable insight into expected yields under optimized conditions.
| Entry | Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |
| 1 | 2-amino-5-chloropyridine | Acetophenone | [Bmim]Br3, Na2CO3, solvent-free, 100°C, 10 min | 85 | [3] |
| 2 | 2-amino-5-chloropyridine | 4-Methylacetophenone | [Bmim]Br3, Na2CO3, solvent-free, 100°C, 12 min | 89 | [3] |
| 3 | 2-amino-5-chloropyridine | 4-Methoxyacetophenone | [Bmim]Br3, Na2CO3, solvent-free, 100°C, 15 min | 82 | [3] |
| 4 | 2-amino-5-chloropyridine | 4-Fluoroacetophenone | [Bmim]Br3, Na2CO3, solvent-free, 100°C, 12 min | 86 | [3] |
| 5 | 2-amino-5-chloropyridine | 4-Chloroacetophenone | [Bmim]Br3, Na2CO3, solvent-free, 100°C, 10 min | 88 | [3] |
Visualizations
Experimental Workflow for Imidazo[1,2-a]pyridine Synthesis
Caption: A typical experimental workflow for the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Signaling Pathway: General Mechanism of Imidazo[1,2-a]pyridine Formation
Caption: The general reaction mechanism for imidazo[1,2-a]pyridine synthesis.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. One-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br(3) and 2-aminopyridine under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone Hydrobromide Derivatives
This guide provides troubleshooting advice and frequently asked questions for the column chromatography purification of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My product is not moving from the origin on the silica gel column. What should I do?
A1: This indicates that the mobile phase is not polar enough to elute your compound. This compound is a polar molecule, especially in its salt form.
-
Troubleshooting Steps:
-
Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
-
Consider adding a small percentage (0.1-1%) of a more polar solvent like methanol or triethylamine to the mobile phase. Triethylamine can help to deprotonate the hydrobromide salt, making the compound less polar and more mobile on silica gel.
-
Ensure your crude product is properly dissolved in a minimum amount of solvent before loading it onto the column. Precipitates can lead to poor separation.
-
Q2: My compound is eluting with the solvent front, resulting in poor separation from non-polar impurities. How can I resolve this?
A2: This suggests your mobile phase is too polar.
-
Troubleshooting Steps:
-
Decrease the polarity of your mobile phase. Start with a less polar solvent system, for example, a higher percentage of hexane in a hexane/ethyl acetate mixture.
-
Perform a thorough thin-layer chromatography (TLC) analysis before running the column to determine the optimal solvent system that gives your product a retention factor (Rf) value between 0.2 and 0.4.
-
Q3: I am observing streaking or tailing of my product spot on TLC and the column. What is the cause and how can I fix it?
A3: Streaking or tailing can be caused by several factors:
-
Overloading the column: Too much sample can lead to broad, poorly resolved bands. Use an appropriate amount of crude material for the size of your column. A general rule is 1g of crude material per 20-100g of silica gel.
-
Incomplete dissolution of the sample: Ensure your sample is fully dissolved before loading.
-
Interaction with silica gel: The acidic nature of silica gel can interact with the basic pyridine nitrogen of your compound. Adding a small amount of triethylamine to your mobile phase can mitigate this issue.
-
Decomposition on silica: Bromo-ketones can be sensitive. To minimize degradation, you can use a less acidic stationary phase like neutral alumina or deactivate the silica gel by washing it with a solvent mixture containing a small amount of triethylamine before packing the column.
Q4: The purified fractions show the presence of impurities after solvent evaporation. How can I improve the purity?
A4: This indicates that the chosen mobile phase did not provide adequate separation.
-
Troubleshooting Steps:
-
Employ a gradient elution instead of an isocratic (constant solvent composition) one. Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your target compound.
-
Consider using a different solvent system. For instance, a dichloromethane/methanol system might offer different selectivity compared to hexane/ethyl acetate.
-
Collect smaller fractions during the elution to better isolate your compound from closely eluting impurities.
-
Q5: What are the typical stationary and mobile phases used for the purification of this compound?
A5: For the purification of polar compounds like this compound, the following are commonly used:
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is the most common choice. For sensitive compounds, neutral alumina can be an alternative.
-
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. Dichloromethane and methanol can also be effective. The polarity of the mobile phase will need to be optimized based on TLC analysis.
Quantitative Data Summary
The following table summarizes typical parameters for the column chromatography purification of this compound. These values are illustrative and may vary depending on the specific derivative and reaction conditions.
| Parameter | Typical Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for most applications. |
| Mobile Phase | Gradient: 10% to 50% Ethyl Acetate in Hexane | Adjust based on TLC analysis. |
| Retention Factor (Rf) | 0.2 - 0.4 | In the optimal TLC solvent system. |
| Loading Capacity | 1:50 (Crude:Silica) by weight | Can be adjusted based on separation difficulty. |
| Purity (Post-Column) | >95% | As determined by HPLC or NMR. |
| Yield | 70-90% | Dependent on reaction conversion and purification efficiency. |
Experimental Protocol: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound derivatives.
1. Preparation of the Column:
- Select an appropriately sized glass column.
- Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
- Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
2. Sample Preparation and Loading:
- Dissolve the crude this compound derivative in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
- Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
- Carefully add the prepared sample to the top of the silica bed.
3. Elution and Fraction Collection:
- Begin eluting the column with the initial low-polarity mobile phase.
- Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., increasing the percentage of ethyl acetate).
- Collect fractions in test tubes or other suitable containers.
- Monitor the elution process by TLC analysis of the collected fractions to identify which fractions contain the pure product.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
- Further dry the product under high vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
Validation & Comparative
1H NMR Analysis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide: A Comparative Guide
This guide provides a detailed 1H NMR analysis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, a key intermediate in the synthesis of various agrochemicals. Due to the limited availability of direct experimental spectra for this specific hydrobromide salt, this report presents a predicted 1H NMR data profile based on the analysis of its non-salt form, 2-Bromo-1-(5-chloropyridin-2-yl)ethanone, and comparison with structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to facilitate the characterization and quality control of this compound.
Predicted 1H NMR Data and Comparison with Analogues
The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the chloropyridine ring and the bromoacetyl group. The presence of the hydrobromide salt is anticipated to cause a general downfield shift of all proton signals due to the protonation of the pyridine nitrogen, which enhances the electron-withdrawing nature of the ring.
The following table summarizes the predicted 1H NMR data for the target compound and compares it with experimentally determined data for structurally related molecules. This comparison provides a basis for the prediction and aids in the interpretation of the spectrum.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Predicted) | -CH₂Br | ~4.8 - 5.0 | s | - | 2H |
| H-3 | ~8.1 - 8.3 | d | ~8.5 | 1H | |
| H-4 | ~8.0 - 8.2 | dd | ~8.5, 2.5 | 1H | |
| H-6 | ~8.7 - 8.9 | d | ~2.5 | 1H | |
| 2-Bromo-1-phenylethanone | -CH₂Br | 4.48 | s | - | 2H |
| Phenyl-H (ortho) | 8.00 | d | 7.6 | 2H | |
| Phenyl-H (meta) | 7.51 | t | 7.6 | 2H | |
| Phenyl-H (para) | 7.63 | t | 7.6 | 1H | |
| 2-Bromo-5-chloropyridine | H-3 | 7.68 | d | 8.7 | 1H |
| H-4 | 7.79 | dd | 8.7, 2.5 | 1H | |
| H-6 | 8.52 | d | 2.5 | 1H |
Note: The predicted chemical shifts for this compound are estimations based on the analysis of its constituent functional groups and comparison with the provided analogues. Actual experimental values may vary.
Structural Assignment and Proton Environments
The chemical structure of this compound and the distinct proton environments giving rise to the predicted 1H NMR signals are illustrated in the following diagram.
Caption: Structure and predicted 1H NMR signals.
Experimental Protocol: 1H NMR Spectroscopy
A standardized protocol for acquiring the 1H NMR spectrum of this compound is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the hydrobromide salt may have limited solubility in CDCl₃).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be used to aid dissolution if necessary.
2. Instrumentation and Data Acquisition:
-
The 1H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.
-
The spectrometer should be properly tuned and shimmed to ensure optimal resolution and lineshape.
-
A standard single-pulse experiment is typically sufficient.
-
Key acquisition parameters should be set as follows:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (or as needed to achieve an adequate signal-to-noise ratio)
-
Spectral Width: 0-12 ppm
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) for all relevant signals.
This guide provides a foundational understanding of the 1H NMR characteristics of this compound. While the provided data is predictive, it serves as a valuable reference for researchers working with this compound and its analogues. Experimental verification of these predictions is recommended for definitive structural confirmation.
A Comparative Guide to the Analytical Characterization of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the characterization of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, a key intermediate in the synthesis of neonicotinoid insecticides.[1] The primary focus is on mass spectrometry, with a detailed comparison to other common analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document offers objective comparisons of the performance of these methods and includes hypothetical supporting experimental data and protocols to guide researchers in selecting the most appropriate analytical strategy for their needs.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₇H₆Br₂ClNO |
| Molecular Weight | 315.4 g/mol [1] |
| CAS Number | 145905-09-5[1] |
| Physical Form | Solid[2] |
| Storage Conditions | 2-8°C, Inert Atmosphere[1][2] |
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For this compound, the analysis would typically be performed on the free base, 2-Bromo-1-(5-chloropyridin-2-yl)ethanone (C₇H₅BrClNO, MW: 234.48 g/mol ), after removal of the hydrobromide salt.
Expected Fragmentation Pattern
The fragmentation of α-haloketones and substituted pyridines in mass spectrometry is well-documented. The primary fragmentation pathway for the target molecule is expected to be α-cleavage, the breaking of the bond adjacent to the carbonyl group.
Key Expected Fragmentation Reactions:
-
α-Cleavage: The most likely fragmentation involves the cleavage of the bond between the carbonyl carbon and the brominated carbon, leading to the formation of a resonance-stabilized acylium ion. The longer alkyl chain is generally the one that is cleaved.
-
Loss of Halogens: Sequential loss of bromine and chlorine atoms from the molecular ion or fragment ions is another expected pathway.
-
Pyridine Ring Fragmentation: The substituted pyridine ring can also undergo characteristic fragmentation, although this is often less prominent than α-cleavage in such structures.
Hypothetical Mass Spectral Data
The following table summarizes the expected major ions and their relative abundances in the electron ionization (EI) mass spectrum of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone.
| m/z (mass-to-charge ratio) | Ion Structure | Predicted Relative Abundance (%) |
| 233/235/237 | [M]⁺ (Molecular Ion) | 40 |
| 154/156 | [M - Br]⁺ | 100 (Base Peak) |
| 126 | [M - Br - CO]⁺ | 60 |
| 111/113 | [C₅H₃ClN]⁺ | 30 |
| 76 | [C₅H₄N]⁺ | 20 |
Note: The isotopic pattern for ions containing bromine (Br) will show peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). The pattern for chlorine (Cl) will show peaks with an approximate 3:1 intensity ratio separated by 2 m/z units (³⁵Cl and ³⁷Cl).
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with high resolution MS), structural information via fragmentation. | High sensitivity, provides structural information, suitable for complex mixtures when coupled with a separation technique (e.g., GC-MS, LC-MS). | Can be destructive, may require derivatization for some compounds, interpretation of spectra can be complex. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of isomers and impurities. | High resolution, quantitative, non-destructive, widely applicable. | Provides limited structural information on its own, requires reference standards for identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation (¹H, ¹³C), stereochemistry, purity assessment. | Non-destructive, provides unambiguous structural information. | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, C-Br, C-Cl). | Fast, non-destructive, provides information on chemical bonding. | Provides limited information on the overall molecular structure, spectra can be complex to interpret. |
Experimental Protocols
Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: 50-350 amu.
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Acquire at least 16 scans with a relaxation delay of 1 second.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Parameters: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).
-
Workflow for Analytical Method Selection
Caption: Workflow for selecting the appropriate analytical technique.
References
A Comparative Analysis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide with other classes of alkylating agents. While direct comparative experimental data for this specific compound is limited in publicly available literature, this document will draw upon its chemical properties as an α-haloketone and the biological activities of structurally related compounds to offer a comprehensive overview for research and development purposes.
Introduction to this compound
This compound is a heterocyclic α-haloketone. This class of compounds is recognized for its reactivity as an alkylating agent, primarily due to the presence of a bromine atom alpha to a carbonyl group, which activates the carbon-bromine bond for nucleophilic attack. It is notably utilized as a key intermediate in the synthesis of neonicotinoid insecticides, such as imidacloprid and clothianidin.[1][2] Its primary role in this context is to introduce the chloropyridinylmethyl moiety, which is crucial for the insecticidal activity of the final products.
Mechanism of Action of Alkylating Agents
Alkylating agents exert their effects by covalently attaching an alkyl group to nucleophilic sites on biologically important molecules, most notably DNA. This modification can lead to DNA damage, disruption of DNA replication and transcription, and ultimately, cell death. The primary target on DNA is often the N7 position of guanine.
Bifunctional alkylating agents, possessing two reactive centers, can form intra- and inter-strand crosslinks in DNA, which are particularly cytotoxic. While this compound is a monofunctional alkylating agent, its reactivity is a key aspect of its synthetic utility.
Comparative Analysis of Alkylating Agent Classes
For a comprehensive comparison, we will evaluate this compound in the context of well-established classes of alkylating agents used in therapeutic and research settings.
| Alkylating Agent Class | Representative Examples | Primary Application | Reactivity/Mechanism | Key Characteristics |
| α-Haloketones | This compound , Chloroacetophenone | Chemical Synthesis (e.g., pesticides) | SN2 reaction at the α-carbon. Reactivity is enhanced by the adjacent carbonyl group. | Monofunctional. Reactivity is influenced by the halogen (I > Br > Cl > F). |
| Nitrogen Mustards | Mechlorethamine, Cyclophosphamide, Melphalan | Cancer Chemotherapy | Formation of a highly reactive aziridinium ion intermediate. Bifunctional agents can crosslink DNA. | Many are prodrugs requiring metabolic activation. Can cause significant myelosuppression. |
| Alkyl Sulfonates | Busulfan | Cancer Chemotherapy (bone marrow transplantation) | SN2 reaction. | Bifunctional. Shows some selectivity for granulocyte precursors. |
| Nitrosoureas | Carmustine (BCNU), Lomustine (CCNU) | Cancer Chemotherapy (brain tumors) | Decompose to form alkylating and carbamoylating species. | Can cross the blood-brain barrier. Can cause delayed myelosuppression. |
| Triazenes | Dacarbazine, Temozolomide | Cancer Chemotherapy (melanoma, glioblastoma) | Require metabolic activation to form a methyldiazonium ion. | Temozolomide can cross the blood-brain barrier. |
Experimental Data and Protocols
General Reactivity of α-Haloketones
The reactivity of α-haloketones in nucleophilic substitution reactions is significantly influenced by the nature of the halogen atom, following the general trend of leaving group ability: I > Br > Cl > F. Therefore, this compound is expected to be a moderately reactive alkylating agent, more reactive than its chloro-analogue but less reactive than an iodo-analogue.
Cytotoxicity of Structurally Related Compounds
While specific IC50 values for this compound against cancer cell lines are not widely reported, studies on other brominated acetophenone derivatives have demonstrated cytotoxic effects. For instance, certain brominated dihydroxyacetophenone derivatives have shown notable cytotoxicity against various tumor cell lines, including HeLa, MCF7, A549, Caco2, and PC3.[2] One derivative, dimethyl 2,2'-((2-(2-bromoacetyl)-1,3-phenylene)bis(oxy))diacetate, exhibited remarkable activity with IC50 values below 20 µg/mL against several of these cell lines.[2] This suggests that the α-bromoacetophenone scaffold, which is present in our compound of interest, can be a potent cytotoxic pharmacophore.
Experimental Protocol: MTT Assay for Cytotoxicity
A standard method to evaluate and compare the cytotoxic activity of alkylating agents is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an alkylating agent against a specific cell line.
Methodology:
-
Cell Culture: Plate cells (e.g., cancer cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the alkylating agents to be tested. Remove the culture medium and add the medium containing the different concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathways
The biological effects of alkylating agents are often mediated through the activation of DNA damage response pathways. Furthermore, the pyridine moiety present in this compound is a common scaffold in molecules that target various signaling pathways. For instance, pyridinyl imidazole compounds are known inhibitors of p38 MAP kinase, acting as ATP-competitive inhibitors.[3] Other pyridine derivatives have been shown to modulate pathways such as the PI3K/AKT pathway.[4]
General DNA Damage Response Pathway
The following diagram illustrates a simplified overview of the cellular response to DNA damage induced by alkylating agents.
Caption: A simplified workflow of the cellular response to DNA alkylation.
Potential Involvement in Kinase Signaling
Given the prevalence of the pyridine scaffold in kinase inhibitors, it is plausible that this compound or its derivatives could interact with kinase signaling pathways. The diagram below illustrates a hypothetical interaction with the p38 MAP kinase pathway, a key regulator of cellular stress responses.
Caption: Hypothetical inhibition of the p38 MAP kinase pathway by a pyridinyl compound.
Conclusion
This compound is a reactive monofunctional alkylating agent belonging to the class of α-haloketones. Its primary established application is in the synthesis of neonicotinoid insecticides. While direct comparative studies on its alkylating performance against therapeutic alkylating agents are lacking, its chemical structure suggests moderate reactivity. The α-bromoacetophenone and pyridine moieties are present in various biologically active molecules, indicating the potential for this compound or its derivatives to exhibit cytotoxic or other pharmacological effects. Further research is warranted to quantitatively assess its reactivity and biological activity in direct comparison with other alkylating agents to fully elucidate its potential in various research and development contexts.
References
Comparative Guide to Purity Assessment of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for purity determination due to its high resolution and sensitivity. This guide provides an objective comparison of a typical reversed-phase HPLC (RP-HPLC) method with alternative analytical techniques for the purity analysis of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the most common and effective method for assessing the purity of moderately polar compounds like this compound. It offers excellent separation of the main compound from its potential impurities, such as starting materials, by-products, and degradation products.
Experimental Protocol: A Typical RP-HPLC Method
A stability-indicating HPLC method is crucial for separating the drug substance from its degradation products.[1][2][3] The following protocol is a representative method developed based on common practices for similar halogenated aromatic ketones.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30% to 70% B25-30 min: 70% B30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.
System Suitability:
Before sample analysis, the system suitability is verified by injecting the standard solution multiple times. The acceptance criteria are typically:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing factor: 0.8 - 1.5
-
Theoretical plates: ≥ 2000
Analysis:
Inject the sample solution and record the chromatogram. The purity is typically calculated using the area normalization method, assuming all impurities have a similar response factor to the main peak.
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC Purity Determination.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard, other techniques can be used for purity assessment, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, quantitative accuracy, suitable for non-volatile and thermally labile compounds. | Higher cost of instrumentation and consumables, requires skilled operators. | Excellent: Ideal for separating and quantifying the main component and related impurities. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | Excellent for volatile and semi-volatile compounds, high resolution. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. | Limited: The compound has a relatively high molecular weight and may require high temperatures, risking degradation. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Simple, rapid, low cost, can analyze multiple samples simultaneously. | Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative. | Good for preliminary screening: Useful for reaction monitoring and rapid purity checks, but not for precise quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can be quantitative (qNMR) without a reference standard for the impurity. | Lower sensitivity than HPLC, complex mixtures can be difficult to interpret, high instrument cost. | Complementary: Excellent for structural elucidation of unknown impurities and can provide a quantitative purity value. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity, provides molecular weight information. | Often coupled with a separation technique (LC-MS, GC-MS) for complex mixtures. | Complementary: When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities. |
Conclusion
For the routine purity analysis and quality control of this compound, a validated reversed-phase HPLC method is the most suitable technique. It provides the necessary resolution, sensitivity, and quantitative accuracy to ensure the quality of this critical pharmaceutical intermediate. While other methods like TLC can be used for rapid screening, and techniques such as NMR and MS are invaluable for structural characterization of impurities, HPLC remains the cornerstone for reliable purity determination in a regulated environment. The development and validation of a stability-indicating HPLC method are essential for ensuring that all potential impurities and degradation products are effectively separated and quantified.[4][5][6]
References
Comparative Performance Analysis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide in Hantzsch Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide and its alternatives in the context of the Hantzsch thiazole synthesis, a cornerstone reaction in the construction of thiazole-containing heterocyclic scaffolds. Thiazole moieties are prevalent in a wide array of pharmacologically active compounds, making the efficient synthesis of their precursors a critical aspect of drug discovery and development. This document offers a side-by-side look at the performance of various α-bromo ketones in this key synthetic transformation, supported by experimental data from peer-reviewed literature.
Certificate of Analysis: Typical Specifications
A formal Certificate of Analysis (CoA) for a specific batch of this compound was not available through public searches. However, based on information from various chemical suppliers, the typical specifications for this reagent are as follows:
| Parameter | Typical Specification |
| Appearance | White to off-white or light yellow crystalline powder |
| Purity (by HPLC or NMR) | ≥95%[1] |
| Molecular Formula | C₇H₆Br₂ClNO |
| Molecular Weight | 315.40 g/mol |
| Melting Point | Not consistently reported |
| Solubility | Soluble in polar organic solvents such as methanol and ethanol |
| Storage Conditions | 2-8°C, under inert atmosphere |
It is crucial for researchers to obtain a batch-specific CoA from their supplier to ascertain the precise purity and impurity profile before use in sensitive applications.
Performance Comparison in Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a versatile and widely used method for the preparation of thiazole derivatives, typically involving the reaction of an α-haloketone with a thioamide or thiourea. The reactivity of the α-bromo ketone is a key factor influencing the reaction's efficiency.
To provide a comparative perspective, the following table summarizes the reported yields for the synthesis of various 2-aminothiazole derivatives using different α-bromo ketones under broadly similar reaction conditions (reaction with thiourea in an alcoholic solvent). It is important to note that the data is collated from different studies, and direct comparability may be limited due to variations in experimental parameters such as reaction time, temperature, and purification methods.
| α-Bromo Ketone | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | 2-Amino-4-(5-chloropyridin-2-yl)thiazole | Ethanol, reflux | Not explicitly found | - |
| 2-Bromoacetophenone | 2-Amino-4-phenylthiazole | Methanol, heat | 99 | [2] |
| 2-Bromo-1-(pyridin-2-yl)ethanone | 2-Amino-4-(pyridin-2-yl)thiazole | Ethanol, 70°C, 2h | 56 | [3] |
| 2-Bromo-1-(3-trifluoromethylphenyl)ethanone | N-Methyl-4-(3-trifluoromethylphenyl)thiazol-2-amine | Ethanol, reflux | 61.62 | |
| 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone | 2-Amino-4-(2,4,5-trichlorophenyl)thiazole | Ethanol, reflux | High (not quantified) | [4] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Substituted Hantzsch thiazole derivatives | Ethanol/Water, 65°C or RT (ultrasound) | 79-90 | [5] |
| 2'-Hydroxy-5'-chloro-α-haloketones | Substituted thiazole derivatives | Solvent-free, RT | 85-95 | [6] |
Note: The absence of a specific reported yield for the target compound, this compound, in the Hantzsch reaction with unsubstituted thiourea highlights a gap in the readily available literature. However, its structural similarity to other reactive α-bromo ketones suggests it would be a viable substrate for this transformation. The electron-withdrawing nature of the chloropyridinyl group may influence its reactivity.
Experimental Protocols
The following is a representative experimental protocol for the Hantzsch thiazole synthesis, which can be adapted for the comparison of different α-bromo ketones.
General Procedure for the Synthesis of 2-Amino-4-aryl/heteroaryl-thiazoles
Materials:
-
α-Bromo ketone (e.g., this compound) (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (or Methanol)
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-bromo ketone (1.0 eq) in ethanol (approximately 5-10 mL per mmol of ketone).
-
Add thiourea (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) to yield the pure 2-aminothiazole derivative.
Visualization of Key Processes
To further illustrate the concepts discussed, the following diagrams have been generated.
Hantzsch Thiazole Synthesis Pathway
Caption: Reaction mechanism of the Hantzsch thiazole synthesis.
Comparative Experimental Workflow
Caption: Workflow for comparing α-bromo ketone performance.
References
- 1. This compound | 145905-09-5 [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Reactivity Face-Off: Bromo- vs. Chloro-Acetophenone Derivatives in Nucleophilic Substitution
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of organic synthesis, particularly in the construction of pharmaceutical intermediates and other fine chemicals, α-haloacetophenones are invaluable synthons. Their reactivity towards nucleophiles allows for the facile introduction of a variety of functional groups. A common choice faced by chemists is whether to employ a bromo- or a chloro-acetophenone derivative. This guide provides an objective comparison of their reactivity, supported by established chemical principles and experimental observations, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
The enhanced reactivity of α-haloacetophenones in nucleophilic substitution reactions is primarily attributed to the electron-withdrawing effect of the adjacent carbonyl group. This effect polarizes the carbon-halogen bond and stabilizes the transition state of the reaction. The general consensus, rooted in fundamental principles of organic chemistry, is that bromoacetophenone derivatives are more reactive than their chloro-analogs . This heightened reactivity is a direct consequence of the better leaving group ability of the bromide ion compared to the chloride ion. While direct, side-by-side kinetic data under identical conditions is sparse in the literature, this guide presents a qualitative and semi-quantitative comparison based on available data and well-understood reaction mechanisms.
The Decisive Factor: Leaving Group Ability
The reactivity of α-haloacetophenones in nucleophilic substitution reactions, typically proceeding via an SN2 mechanism, is significantly influenced by the nature of the halogen leaving group.[1] A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. The stability of the halide anions increases down the group in the periodic table, making iodide the best leaving group, followed by bromide, chloride, and fluoride. This trend is inversely related to the basicity of the halide ion; weaker bases are better leaving groups.[2]
Consequently, the carbon-bromine bond in a bromoacetophenone derivative is weaker and more easily broken than the carbon-chlorine bond in the corresponding chloroacetophenone derivative. This results in a lower activation energy for the nucleophilic attack and, therefore, a faster reaction rate for the bromo-derivative.
Quantitative Reactivity Comparison
| Substrate | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Bromoacetophenone | Potassium Thiocyanate | Ethyl Alcohol | 80 | 3 | Not specified, but product obtained | [3] |
| 2-Chloroacetophenone | Ammonium Thiocyanate | Acetonitrile | Not specified | Not specified | Not specified, but product obtained | [4] |
The data above, while not a direct kinetic comparison, demonstrates that both derivatives can be used to synthesize the desired product. However, the underlying principles of leaving group ability strongly suggest that the reaction with 2-bromoacetophenone would proceed at a significantly faster rate than with 2-chloroacetophenone under the same conditions.
Experimental Protocols
To facilitate a direct comparison of the reactivity of bromo- and chloro-acetophenone derivatives, the following experimental protocol for a nucleophilic substitution reaction with a common nucleophile, pyridine, is provided. This method can be monitored by techniques such as HPLC, GC, or NMR spectroscopy to determine the reaction rates.
Experimental Protocol: Reaction of α-Haloacetophenones with Pyridine
Objective: To determine and compare the second-order rate constants for the reaction of 2-bromoacetophenone and 2-chloroacetophenone with pyridine.
Materials:
-
2-Bromoacetophenone
-
2-Chloroacetophenone
-
Pyridine
-
Methanol (spectroscopic grade)
-
Thermostated UV-Vis spectrophotometer or HPLC
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of pyridine in methanol (e.g., 0.1 M).
-
Prepare stock solutions of 2-bromoacetophenone and 2-chloroacetophenone in methanol (e.g., 0.01 M).
-
-
Kinetic Measurement (Pseudo-First-Order Conditions):
-
Equilibrate the methanol and the pyridine solution to the desired reaction temperature (e.g., 25 °C) in the thermostated cell holder of the spectrophotometer.
-
To a cuvette containing the pyridine solution (in large excess), inject a small aliquot of the respective α-haloacetophenone stock solution to initiate the reaction.
-
Monitor the reaction progress by recording the increase in absorbance at the λmax of the N-phenacylpyridinium product over time.
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance data to a first-order rate equation.
-
-
Determination of the Second-Order Rate Constant:
-
Repeat the kinetic measurements at several different concentrations of pyridine.
-
The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the concentration of pyridine.
-
Expected Outcome: The second-order rate constant (k2) for the reaction of 2-bromoacetophenone is expected to be significantly larger than that for 2-chloroacetophenone, providing a quantitative measure of their relative reactivity.
Visualizing the Reaction Pathway and Influencing Factors
To further clarify the concepts discussed, the following diagrams illustrate the SN2 reaction mechanism and the key factors influencing the reactivity of α-haloacetophenones.
References
Comparative Guide to the Analytical Validation of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, a key intermediate in the agrochemical industry, particularly for the synthesis of neonicotinoid insecticides.[1][2] The analytical validation of this compound is crucial for ensuring the quality, consistency, and purity of the final active pharmaceutical ingredients. This document outlines two potential synthetic pathways and the analytical techniques required for their validation, supported by experimental data found in the literature for analogous compounds.
Introduction to Synthetic Pathways
The synthesis of this compound can be approached through different routes. This guide will focus on a comparison between a plausible direct bromination of a suitable precursor and a multi-step synthesis involving the construction of the pyridine ring followed by functionalization.
Route A: Direct Bromination of 2-Acetyl-5-chloropyridine
This approach involves the direct electrophilic bromination of commercially available 2-Acetyl-5-chloropyridine. The acetyl group directs the bromination to the adjacent carbon atom. This method is conceptually straightforward but may present challenges in controlling selectivity and minimizing the formation of poly-brominated byproducts.
Route B: Multi-step Synthesis from 2-Amino-5-chloropyridine
An alternative pathway begins with the diazotization of 2-Amino-5-chloropyridine to introduce a bromine atom at the 2-position, followed by subsequent reactions to build the ethanone side chain. While potentially longer, this route may offer better control over the introduction of functional groups and could result in a cleaner product profile.
Comparative Data Presentation
Table 1: Product Specification Comparison
| Parameter | Route A (Direct Bromination) | Route B (Multi-step Synthesis) | Commercial Product |
| Purity (Typical) | 90-95% (crude) | >95% (after purification) | ≥95%[1][2] |
| Key Impurities | Poly-brominated species, unreacted starting material | Isomeric byproducts, intermediates from incomplete reactions | Unspecified |
| Physical Form | Solid | Solid | Solid |
| Storage | 2-8°C, Inert Gas[1][2] | 2-8°C, Inert Gas | 2-8°C, Inert Gas[1][2] |
Table 2: Analytical Methodologies
| Analytical Technique | Purpose | Typical Conditions |
| HPLC (High-Performance Liquid Chromatography) | Purity determination and impurity profiling | Reverse-phase C18 column, mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid). |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation and identification of impurities | 400 MHz, solvent: CDCl₃ or DMSO-d₆. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Structural confirmation | 100 MHz, solvent: CDCl₃ or DMSO-d₆. |
| MS (Mass Spectrometry) | Molecular weight confirmation and impurity identification | Electron Ionization (EI) or Electrospray Ionization (ESI). |
Experimental Protocols
Route A: Hypothetical Protocol for Direct Bromination of 2-Acetyl-5-chloropyridine
-
Materials: 2-Acetyl-5-chloropyridine, N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator), Carbon Tetrachloride (solvent).
-
Procedure:
-
To a solution of 2-Acetyl-5-chloropyridine in carbon tetrachloride, add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under inert atmosphere and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product is then treated with a solution of HBr in a suitable solvent (e.g., acetic acid or ether) to precipitate the hydrobromide salt.
-
The precipitate is filtered, washed with a cold solvent, and dried under vacuum.
-
Analytical Validation Workflow
A comprehensive analytical validation of the synthesized this compound should be performed to ensure its identity, purity, and quality.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Purpose: To determine the purity of the compound and quantify any impurities. The method should be validated for linearity, precision, accuracy, and specificity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
To confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.
-
Visualizations
Caption: Comparative Synthetic Pathways.
Caption: Analytical Validation Workflow.
References
Navigating Synthesis: A Comparative Guide to Alternatives for 2-Bromo-1-(5-chloropyridin-2-yl)ethanone Hydrobromide
For researchers, scientists, and professionals in drug development, the selection of starting materials and synthetic routes is a critical decision that impacts efficiency, scalability, and safety. 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, a key building block for a variety of heterocyclic compounds, including important pharmaceuticals like Alpidem, is often the reagent of choice. However, its lachrymatory nature and the drive for process optimization have spurred the exploration of viable alternatives. This guide provides an objective comparison of alternative reagents and synthetic strategies, supported by available experimental data and detailed protocols.
The traditional synthesis of many imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry, relies on the condensation of a 2-aminopyridine with an α-haloketone, such as 2-bromo-1-(5-chloropyridin-2-yl)ethanone. This guide explores direct analogs like the corresponding α-chloroketone, as well as alternative synthetic paradigms including three-component reactions, microwave-assisted synthesis, and continuous flow chemistry.
Alternative α-Haloketones: The Chloro-Analog
A straightforward alternative is to replace the bromo-substituent with another halogen. The corresponding chloro-analog, 2-chloro-1-(5-chloropyridin-2-yl)ethanone, is a primary candidate.
The reactivity of α-haloketones in nucleophilic substitution reactions, such as the initial step of imidazopyridine synthesis, is largely governed by the strength of the carbon-halogen bond. The general order of reactivity is I > Br > Cl. This implies that α-chloroketones are generally less reactive than their α-bromo counterparts and may require more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields. While direct comparative studies for the 5-chloropyridin-2-yl scaffold under identical conditions are scarce in the literature, this general principle is a crucial consideration in process development.
Table 1: Comparison of α-Bromo and α-Chloro Ketones in Imidazopyridine Synthesis (Representative Data)
| Reagent | Substrates | Conditions | Yield | Reference |
| 2-Bromo-1-(p-tolyl)ethanone | 5-Methylpyridin-2-amine | Toluene, NaHCO₃, Microwave (110°C), 30 min | 95.4% | [1] |
| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | 4-Amino-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | NaOEt, Reflux or Microwave | N/A | [2] |
| General α-Bromo/Chloro ketones | 2-Aminopyridines | Catalyst and solvent-free, 60°C | Good yields | [3] |
Note: The data in this table is from different studies with different substrates and cannot be directly compared. It serves to illustrate the conditions and yields typically observed for each class of reagent.
Experimental Protocol: Microwave-Assisted Synthesis of 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (Zolpidem Precursor)
This protocol, adapted from a synthesis of a zolpidem analog, illustrates a typical procedure using an α-bromoketone that could be adapted for the chloro-analog with optimization.[1]
Materials:
-
5-Methylpyridin-2-amine
-
2-Bromo-1-(p-tolyl)ethanone
-
Sodium bicarbonate (NaHCO₃)
-
Toluene
Procedure:
-
In a microwave-safe vessel, combine 5-methylpyridin-2-amine (0.3 mmol, 1 eq.), 2-bromo-1-(p-tolyl)ethanone (0.3 mmol, 1 eq.), and sodium bicarbonate (0.45 mmol, 1.5 eq.).
-
Add toluene (3 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 110°C for 30 minutes.
-
After cooling, monitor the reaction by thin-layer chromatography.
-
Upon completion, the product can be isolated and purified by standard techniques such as extraction and column chromatography.
Diagram 1: General workflow for imidazopyridine synthesis from α-haloketones.
Three-Component Reactions: A Convergent Approach
Three-component reactions (3CRs), such as the Groebke-Blackburn-Bienaymé reaction, offer a highly efficient and atom-economical alternative to the traditional two-step condensation. This strategy combines a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot to construct the imidazo[1,2-a]pyridine core, completely bypassing the need for α-haloketones.
This approach is particularly advantageous for library synthesis due to the diversity that can be introduced in a single step by varying each of the three components.
Table 2: Performance of Three-Component Synthesis of Imidazo[1,2-a]pyridines
| Reaction Type | Components | Conditions | Yield | Reference |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | NH₄Cl, MeOH, rt, 24h | 58-69% | [4] |
| Acid-catalyzed 3CR | 2-Aminopyridine, 3-Phenylpropiolaldehyde | Pivalic acid | Good yields | [5] |
Experimental Protocol: General Procedure for Three-Component Synthesis of Imidazo[1,2-a]pyridines
This protocol is a general representation of the Groebke–Blackburn–Bienaymé reaction.[4]
Materials:
-
2-Aminopyridine derivative
-
Aldehyde derivative
-
Isocyanide derivative
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
Procedure:
-
In a sealed vial, dissolve the 2-aminopyridine (1.0 eq.), aldehyde (1.0 eq.), isocyanide (1.0 eq.), and ammonium chloride (0.2 eq.) in methanol (1.0 M).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram 2: Workflow for the three-component synthesis of imidazopyridines.
Flow Chemistry: A Scalable and Controlled Alternative
Continuous flow chemistry offers significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. For the synthesis of imidazopyridines, flow chemistry provides a scalable and efficient alternative to traditional methods. The synthesis of Zolpidem, a widely used hypnotic drug, has been successfully demonstrated in a flow process with high yield.
This method typically involves pumping solutions of the reactants through a heated reactor coil, where the reaction takes place. The product stream is then collected, and the product is isolated.
Table 3: Performance of Flow Chemistry Synthesis of Zolpidem
| Target Molecule | Key Reactants | Conditions | Yield | Reference |
| Zolpidem | Ethyl 2-(6-methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)acetate, Dimethylamine | Flow reactor, DIPEA, Me₂AlCl | 90% | [6] |
Experimental Protocol: Flow Synthesis of N,N-dimethyl-2-(6-methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)acetamide (Zolpidem)
This protocol is based on a reported flow synthesis of zolpidem.[6]
Materials and Equipment:
-
Ethyl 2-(6-methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)acetate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylaluminium chloride (1 M in hexane)
-
Dimethylamine solution
-
A continuous flow reactor system (e.g., FlowSyn) with two pumps and a heated reactor coil.
Procedure:
-
Prepare a solution of the ester intermediate (e.g., 0.3 mmol in a suitable solvent) for one pump.
-
Prepare a solution containing DIPEA (10 eq.), dimethylaluminium chloride (4 eq.), and dimethylamine (5 eq.) for the second pump.
-
Set the flow reactor to the desired temperature and flow rate to achieve the optimal residence time for the reaction.
-
Pump the two reactant solutions into a T-mixer, where they combine before entering the heated reactor coil.
-
Collect the product stream as it exits the reactor.
-
Isolate and purify the product using standard laboratory techniques.
Diagram 3: Workflow for the continuous flow synthesis of Zolpidem.
Conclusion: Choosing the Right Path
The choice of an alternative to this compound depends on the specific goals of the synthesis.
-
For a direct replacement with minimal process changes, the chloro-analog is a viable option, though it may require harsher conditions.
-
For rapid library synthesis and high atom economy, three-component reactions are an excellent choice, as they offer high convergence and flexibility.
-
For scalable, safe, and reproducible production, flow chemistry presents a modern and powerful alternative.
-
Microwave-assisted synthesis can significantly accelerate reaction times for batch processes, making it ideal for rapid optimization and small-scale production.
Each alternative offers a unique set of advantages. By understanding these different approaches and their associated experimental parameters, researchers can make informed decisions to optimize their synthetic strategies for the production of valuable heterocyclic compounds.
References
- 1. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. Highly Regioselective, Acid-Catalyzed, Three-Component Cascade Reaction for the Synthesis of 2-aminopyridine-Decorated Imidazo[1,2- a]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
A Comparative Guide to the Reaction Products of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, a key intermediate in the synthesis of various heterocyclic compounds. We will explore its reactivity with different nucleophiles, focusing on the formation of thiazole and imidazopyridine derivatives, and compare its performance with alternative α-haloketones. This document includes detailed experimental protocols, quantitative data summarized in tables, and visual representations of reaction pathways to facilitate your research and development endeavors.
Introduction to this compound
This compound is a reactive α-haloketone widely used in organic synthesis. Its structure, featuring a bromine atom alpha to a carbonyl group, makes it an excellent electrophile for reactions with various nucleophiles. This reactivity is central to the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their broad range of biological activities. This compound is a key building block for the synthesis of neonicotinoid insecticides, highlighting its importance in agrochemical manufacturing.[1]
Reaction Pathways and Products
The primary reaction pathway for this compound involves nucleophilic substitution at the α-carbon, displacing the bromide ion. This guide will focus on two principal classes of reactions: the synthesis of thiazoles and imidazopyridines.
Thiazole Synthesis (Hantzsch Thiazole Synthesis)
The reaction of this compound with a thioamide or thiourea derivative is a classic example of the Hantzsch thiazole synthesis. This reaction proceeds via a cyclocondensation mechanism to yield substituted thiazoles. Thiazole moieties are present in a wide array of pharmaceuticals, including antimicrobial and anticancer agents.
Reaction Scheme: Thiazole Synthesis
Caption: General reaction scheme for Hantzsch thiazole synthesis.
Imidazopyridine Synthesis
The reaction with 2-aminopyridine derivatives leads to the formation of the imidazo[1,2-a]pyridine scaffold. This bicyclic heterocyclic system is a core component of several commercially available drugs, including hypnotics and anxiolytics.
Reaction Scheme: Imidazopyridine Synthesis
Caption: General reaction scheme for imidazopyridine synthesis.
Comparative Performance Data
The following tables summarize experimental data for the synthesis of thiazole and imidazopyridine derivatives from this compound and compare its reactivity with other α-haloketones.
Table 1: Synthesis of 2-(5-chloropyridin-2-yl)thiazole Derivatives
| Thioamide/Thiourea | Reaction Conditions | Yield (%) | Reference |
| N,N-dialkylthiourea | Reflux in ethanol | High (specific yield not reported) | [2] |
| Thiourea | Reflux in ethanol (representative) | 75-90 (expected) | General Hantzsch Synthesis |
Table 2: Comparison of α-Haloketones in Hantzsch Thiazole Synthesis
| α-Haloketone | Reagent | Reaction Conditions | Yield (%) | Reference |
| 2-Bromo-1-(pyridin-2-yl)ethanone HBr | 1-(2-Methoxyphenyl)thiourea | DMF, 70°C, 2h | Not specified | [3] |
| 2-Bromo-1-phenylethanone | Thiourea | Refluxing EtOAc | 87 | [4] |
| 2-Chloro-1-phenylethanone | Thiourea | Requires more forcing conditions | Lower than bromo-analog | [3] |
| α,α-Dibromoketones | Aryl thiourea/thioamide | Ethanol, RT, 10-20 min | High (often superior to α-bromo) | [5] |
Table 3: Synthesis of Imidazo[1,2-a]pyridine Derivatives
| 2-Aminopyridine Derivative | Reaction Conditions | Yield (%) | Reference |
| 2-Aminopyridine | Toluene/EtOH, ZnCl2 | Moderate to good (expected) | General Synthesis |
| 2-Amino-5-chloropyridine | Not specified | Not specified | General Synthesis |
Experimental Protocols
General Procedure for the Synthesis of 2-(5-chloropyridin-2-yl)-4-arylthiazoles
This protocol is a representative procedure based on the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Substituted thioamide or thiourea
-
Ethanol or other suitable solvent (e.g., DMF)
-
Sodium bicarbonate (for hydrobromide salt)
Procedure:
-
To a solution of the thioamide or thiourea (1.2 mmol) in ethanol (20 mL), add this compound (1.0 mmol) and sodium bicarbonate (1.0 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
General Procedure for the Synthesis of 2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridines
This protocol is a representative procedure for the synthesis of imidazo[1,2-a]pyridines.
Materials:
-
This compound
-
Substituted 2-aminopyridine
-
Ethanol or other suitable solvent
-
Sodium bicarbonate
Procedure:
-
Dissolve 2-aminopyridine (1.0 mmol), this compound (1.0 mmol), and sodium bicarbonate (1.0 mmol) in ethanol (20 mL).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol. Otherwise, concentrate the solution under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Characterization of Reaction Products
The characterization of the synthesized thiazole and imidazopyridine derivatives is crucial for confirming their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectra will show characteristic signals for the protons on the pyridine, thiazole, or imidazopyridine rings. The chemical shifts and coupling constants will be indicative of the substitution pattern. For example, in a 2,4-disubstituted thiazole, a singlet for the C5-H of the thiazole ring is expected.
-
¹³C NMR: The carbon NMR spectra will confirm the number and types of carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic rings are particularly diagnostic.
-
Mass Spectrometry: The mass spectrum will provide the molecular weight of the product, confirming the successful incorporation of the respective nucleophile. Fragmentation patterns can further aid in structure elucidation.
Alternative Reagents and Comparisons
While this compound is a versatile reagent, several alternatives can be considered for the synthesis of thiazoles and imidazopyridines.
Alternatives to α-Bromoketones in Hantzsch Thiazole Synthesis:
-
α-Iodoketones: Generally more reactive than α-bromoketones, allowing for milder reaction conditions and potentially higher yields.[3]
-
α-Chloroketones: Less reactive and may require more forcing conditions.[3]
-
α,α-Dibromoketones: These have been reported to be superior alternatives, often reacting faster and at room temperature.[5]
-
Ketones (in situ bromination): A one-pot approach where the ketone is brominated in situ followed by reaction with a thioamide, avoiding the handling of lachrymatory α-haloketones.[4]
Workflow for Alternative Thiazole Synthesis
Caption: Comparison of traditional and one-pot Hantzsch thiazole synthesis workflows.
Conclusion
This compound is a valuable and reactive building block for the synthesis of medicinally relevant thiazole and imidazopyridine derivatives. The choice of nucleophile dictates the resulting heterocyclic core, and the reaction conditions can be optimized to achieve good yields. For thiazole synthesis, while α-bromoketones are effective, researchers may consider more reactive α-iodoketones or the operationally simpler one-pot in situ bromination of ketones for improved efficiency and safety. The experimental protocols and comparative data provided in this guide serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries.
References
- 1. This compound [myskinrecipes.com]
- 2. Reaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides: a new thiazole synthesis. X-Ray crystal structure of 5-(5-chloropyridin-2-yl)-2-diethylamino-4-phenylthiazole - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
Benchmarking the Efficiency of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide in Neonicotinoid Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of the synthesis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, a crucial building block in the production of neonicotinoid insecticides like clothianidin, against an alternative synthetic pathway.
This publication aims to deliver an objective comparison of synthetic routes, supported by experimental data, to inform strategic decisions in process development and optimization. Quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided.
Introduction
This compound serves as a key intermediate in the synthesis of a significant class of insecticides, the neonicotinoids.[1] Its molecular structure provides a reactive handle for the introduction of the side chain necessary for the biological activity of these compounds. The efficiency of its synthesis, therefore, directly impacts the overall cost-effectiveness and sustainability of the final agrochemical product. This guide benchmarks the traditional synthesis of this α-bromo ketone against an alternative pathway involving a different key intermediate, 2-chloro-5-chloromethylthiazole, which is also utilized in the industrial production of clothianidin.[2][3]
Comparative Analysis of Synthetic Pathways
The primary route to this compound involves the bromination of the readily available precursor, 2-acetyl-5-chloropyridine. This method is compared with an alternative industrial synthesis of clothianidin that utilizes 2-chloro-5-chloromethylthiazole as the key intermediate for introducing the heterocyclic side chain.
Data Presentation
| Parameter | Route 1: this compound | Route 2: 2-chloro-5-chloromethylthiazole |
| Starting Material | 2-acetyl-5-chloropyridine | Not explicitly detailed in readily available literature |
| Key Reagents | Bromine, Hydrobromic Acid | Thionyl chloride, various chlorinating agents[4] |
| Typical Yield | High (Specific data not publicly available) | High (Specific data not publicly available) |
| Purity | Typically ~95-96%[5] | High (industrial standard) |
| Reaction Conditions | Moderate temperatures | Can involve high temperatures and pressure |
| Advantages | Direct route to the desired ketone functionality. | Established industrial process. |
| Disadvantages | Use of corrosive and hazardous bromine. | Potentially more complex multi-step synthesis. |
Experimental Protocols
Route 1: Synthesis of this compound (General Procedure)
While a specific, detailed industrial protocol with yields is proprietary, the synthesis generally proceeds via the α-bromination of 2-acetyl-5-chloropyridine. The following is a representative laboratory-scale procedure based on analogous brominations of acetylpyridines:
Materials:
-
2-acetyl-5-chloropyridine
-
Bromine (Br₂)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Glacial acetic acid
-
Diethyl ether or other suitable organic solvent
Procedure:
-
A solution of 2-acetyl-5-chloropyridine in glacial acetic acid is prepared in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.
-
The solution is cooled in an ice bath.
-
A solution of bromine in glacial acetic acid is added dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Hydrobromic acid is then added to the reaction mixture to precipitate the hydrobromide salt of the product.
-
The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Route 2: Synthesis of 2-chloro-5-chloromethylthiazole (General Overview)
The industrial synthesis of 2-chloro-5-chloromethylthiazole is a multi-step process. While specific details are often proprietary, patents suggest routes starting from readily available materials, which are then converted through a series of reactions, including chlorination steps, to yield the final product.[4] These processes are optimized for large-scale production, focusing on high throughput and yield.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathways and a generalized experimental workflow.
Conclusion
The synthesis of this compound via the bromination of 2-acetyl-5-chloropyridine represents a direct and established method for producing a key intermediate for neonicotinoid insecticides. While this route is effective, it involves the use of hazardous reagents like bromine. The alternative industrial synthesis of clothianidin using 2-chloro-5-chloromethylthiazole highlights a different strategy that may offer advantages in terms of large-scale production and reagent handling, although it may involve a more complex synthetic sequence.
The choice of synthetic route will ultimately depend on a variety of factors, including the scale of production, cost of raw materials, safety considerations, and the desired purity of the final product. This guide provides a foundational comparison to aid researchers and drug development professionals in making informed decisions for the efficient synthesis of these important agrochemicals.
References
- 1. This compound [myskinrecipes.com]
- 2. CN107163000A - The preparation method of clothianidin - Google Patents [patents.google.com]
- 3. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]
- 4. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 5. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine - Google Patents [patents.google.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, a halogenated organic compound that requires careful management as hazardous waste.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data sheets for structurally similar compounds, including its isomer 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide (CAS 17570-98-8). Always consult with your institution's environmental health and safety (EHS) department for specific disposal protocols and to ensure compliance with local, regional, and national regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle the compound in a controlled environment, adhering to strict safety protocols to minimize exposure risks.
-
Engineering Controls: All handling of this compound should occur within a certified chemical fume hood. Ensure that an eyewash station and a safety shower are readily accessible.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE to prevent skin, eye, and respiratory exposure.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2][3][4]
Personal Protective Equipment (PPE) Summary
The following table summarizes the essential personal protective equipment required when handling this compound and its waste.
| Protective Equipment | Specification |
| Eye and Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit to prevent skin exposure.[1][2] |
| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator. Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous chemical waste stream. Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[5]
-
Waste Collection:
-
Collect waste solid material and any contaminated disposable items (e.g., weigh boats, kimwipes) in a dedicated, clearly labeled, and sealable hazardous waste container.
-
For spill cleanup, sweep up the solid material and place it into a suitable container for disposal.[2] Avoid generating dust during this process.[2][3][4]
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate amount of waste and the date of accumulation.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[2]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[4]
-
The material will likely be disposed of by controlled incineration with flue gas scrubbing or by removal to a licensed chemical destruction plant.[5]
-
-
Decontamination of Reusable Equipment:
-
Thoroughly decontaminate any reusable laboratory equipment that has come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water.
-
Collect the decontamination rinsate as hazardous waste.
-
-
Disposal of Empty Containers:
-
Empty containers should be triple-rinsed (or equivalent) with a suitable solvent.[5] The rinsate must be collected as hazardous waste.
-
After rinsing, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning if permissible by local regulations.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide (CAS Number: 145905-09-5). The information is intended for researchers, scientists, and professionals in drug development and laboratory settings.
Disclaimer: A complete Safety Data Sheet (SDS) for this specific compound was not available. The following guidance is based on the hazard information provided by chemical suppliers and supplemented with data from the SDS of a closely related compound, 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide.[1] It is imperative to handle this chemical with extreme caution and to consult with your institution's safety officer for any additional protocols.
Hazard Identification and Personal Protective Equipment
This compound is classified as hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. Therefore, stringent adherence to personal protective equipment (PPE) guidelines is mandatory.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2] | To prevent eye contact which can cause serious eye damage. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) and a lab coat. For extensive handling, consider fire/flame resistant and impervious clothing.[2] | To prevent skin contact which can cause severe burns. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust or aerosols are generated and ventilation is inadequate.[1] | To prevent inhalation, which can cause respiratory tract irritation.[1] |
| Hand Protection | Appropriate chemical-resistant gloves must be worn. Gloves must be inspected prior to use and replaced if damaged.[2] | To avoid direct skin contact. |
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Protocol |
| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| In case of skin contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| If inhaled | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| If swallowed | Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
-
Before starting, inspect all PPE for integrity.
-
Have spill control materials (e.g., absorbent pads, neutralizer for acids/bases if applicable) available.
2. Handling the Chemical:
-
Avoid breathing dust, vapor, mist, or gas.[1]
-
Avoid contact with skin and eyes.[1]
-
Weigh and handle the solid material carefully to minimize dust formation.
-
Use non-sparking tools.[2]
-
Keep the container tightly closed when not in use.[1]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
The recommended storage temperature is 2-8°C under an inert atmosphere.[3]
Disposal Plan
-
Chemical Disposal: Dispose of this chemical and its container at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.[2] All disposal practices must be in accordance with local, regional, and national regulations.
-
Contaminated Packaging: Contaminated packaging should be treated as the chemical itself. Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if regulations permit.[2]
Visual Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
